Ethyl 2-bromopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
| Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 2-bromopropionate | |
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CAS No. |
535-11-5, 41978-69-2 | |
| Record name | Ethyl 2-bromopropionate | |
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| Record name | Ethyl alpha-bromopropionate | |
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| Record name | Ethyl 2-bromopropionate | |
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| Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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| Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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| Record name | Ethyl 2-bromopropionate | |
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| Record name | Ethyl (±)-2-bromopropionate | |
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| Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Foundational & Exploratory
Ethyl 2-bromopropionate CAS number and properties
An In-depth Technical Guide to Ethyl 2-bromopropionate
Introduction
This compound (CAS Number: 535-11-5) is an organic compound classified as a halogenated carboxylic acid derivative, specifically an alpha-bromo ester.[1] Its structure incorporates an ethyl ester functional group and a bromine atom at the alpha-carbon position relative to the carbonyl group.[1][2] This combination of functional groups makes it a versatile and reactive intermediate in organic synthesis.[2] It typically appears as a colorless to pale yellow liquid with a characteristic fruity or pungent odor.[1][2][3] this compound is a key building block in the synthesis of a variety of more complex molecules, finding significant application in the pharmaceutical, agrochemical, and specialty polymer industries.[1][4]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is critical for designing experiments, understanding its behavior in reactions, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 535-11-5 | [2][5][6] |
| Molecular Formula | C₅H₉BrO₂ | [2][5][6] |
| Molecular Weight | 181.03 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][7] |
| Boiling Point | 156-160 °C (at 1013 hPa) | [4][8] |
| Density | 1.394 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.446 | [4] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [8] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble or immiscible in water. | [1][2] |
| Storage Temperature | Below +30°C | [1][4] |
Experimental Protocols: Synthesis
This compound is produced synthetically and is not known to occur naturally.[1] The primary methods for its synthesis involve the bromination of propionic acid or its derivatives, followed by esterification.
Method 1: Esterification of 2-Bromopropionic Acid
This method involves the direct esterification of 2-bromopropionic acid with ethanol, typically under acidic catalysis.
Experimental Procedure: A general laboratory-scale procedure is as follows:
-
To a solution of 2-bromopropionic acid (25 g) in ethanol (200 mL), add a solution of 1 M HCl in diethyl ether (5 mL) as a catalyst.[4][9]
-
Heat the reaction mixture to reflux and maintain it overnight.[4][9]
-
After the reaction is complete, remove the solvent and excess ethanol using a rotary evaporator.[4][9]
-
The resulting yellow, oily product is crude this compound.[4][9] The reported yield for this specific protocol is approximately 75%.[4][9]
-
Further purification can be achieved by washing the crude product with saturated aqueous sodium carbonate, 50% aqueous calcium chloride, and saturated aqueous sodium chloride.[9]
-
Dry the washed ester over magnesium sulfate (MgSO₄) or calcium carbonate (CaCO₃) and distill to obtain the purified product.[9]
Method 2: Hell–Volhard–Zelinsky (HVZ) Reaction
A common industrial method for preparing α-bromo acids and their derivatives is the Hell–Volhard–Zelinsky (HVZ) reaction.[1] This reaction involves the direct bromination of a carboxylic acid at the alpha-carbon.
General Workflow:
-
Propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃).[1][10] This forms the intermediate 2-bromopropionyl bromide.
-
The intermediate is then reacted with ethanol (esterification) to yield the final product, this compound.[10][11]
-
The crude product is purified, commonly via distillation under reduced pressure, to remove byproducts and unreacted starting materials.[1]
The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in organic synthesis due to its reactivity.[2] The presence of the bromine atom makes the alpha-carbon susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the formation of carbon-carbon bonds.
Its primary applications include:
-
Pharmaceutical Synthesis: It is an important building block in the preparation of pharmaceuticals.[1][4] For example, it is used in the synthesis of chiral intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Agrochemical Manufacturing: The compound is utilized as an alkylating agent in the production of various agrochemicals.[1][2]
-
Organic Intermediates: It is widely used in the synthesis of other organic compounds and dyestuffs.[4][9] For instance, it can be used to incorporate novel side-chains into established drug nuclei, such as in the development of nonsteroidal estrogen antagonists.[12]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is a flammable liquid and vapor.[3] The compound is corrosive and can cause severe skin burns and eye damage.[3][13] It is harmful if swallowed or inhaled, causing irritation to the respiratory system.[1][3][14] It is also a lachrymator, meaning it irritates the eyes and induces tearing.[3]
-
Personal Protective Equipment (PPE): When handling this substance, appropriate PPE, including tightly fitting safety goggles, a face shield, and chemical-resistant gloves, must be worn.[13][14] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]
-
Storage and Handling: Store in a cool, dry, and well-ventilated place away from sources of ignition.[13][14] Keep containers tightly closed and reseal them carefully after opening to prevent leakage.[13][14] Measures should be taken to prevent the buildup of electrostatic charge.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[13][14] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician immediately; do not induce vomiting.[13]
References
- 1. Page loading... [guidechem.com]
- 2. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 535-11-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]
- 7. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound for synthesis 535-11-5 [sigmaaldrich.com]
- 9. This compound CAS#: 535-11-5 [m.chemicalbook.com]
- 10. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Ethyl 2-Bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of ethyl 2-bromopropionate, a versatile reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.
Molecular Structure and Identification
This compound, systematically named ethyl 2-bromopropanoate according to IUPAC nomenclature, is a halogenated ester.[1][2] Its structure consists of a propionate backbone with a bromine atom substituted at the alpha-carbon (carbon-2). The ethyl group is attached to the carboxyl oxygen. This compound is chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless a specific stereoisomer is synthesized.[3]
The molecular formula for this compound is C₅H₉BrO₂.[1][2][3][4][5][6][7][8][9] It is commonly identified by its CAS Registry Number: 535-11-5.[1][2][4][5][6][7][9][10][11][12][13]
Structural Representations:
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic sharp, pungent, and somewhat fruity odor.[1][4][11] It is sparingly soluble in water but soluble in common organic solvents such as ethanol and ether.[4][11] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Weight | 181.03 g/mol [1][5][7][8][9][10] |
| Density | 1.394 g/mL at 25 °C[7][10] |
| Boiling Point | 156-160 °C[7][8][10] |
| Refractive Index | n20/D 1.446[7][10] |
| Flash Point | 51 °C (123.8 °F) - closed cup[10] |
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the esterification of 2-bromopropionic acid with ethanol, typically under acidic conditions.
Methodology:
-
A solution of 2-bromopropionic acid (25 g) in ethanol (200 mL) is prepared in a suitable reaction vessel.
-
To this solution, 5 mL of a 1 M HCl solution in diethyl ether is added to catalyze the reaction.
-
The reaction mixture is heated to reflux and maintained at this temperature overnight.
-
Upon completion of the reaction, the solvent is removed using a rotary evaporator.
-
The resulting crude product, a yellow oil, is this compound. This procedure yields approximately 20.4 g (about 75% yield).
-
The product can be further purified by distillation if required.
-
Characterization of the final product can be performed using techniques such as ¹H NMR spectroscopy. For this compound in CDCl₃, the expected proton NMR signals are: δ 4.36 (q, J = 7.00 Hz, 1H), 4.24 (qd, J = 7.00 Hz, 2.69 Hz, 2H), 1.83 (d, J = 7.08 Hz, 3H), 1.31 (t, J = 7.20 Hz, 3H).
Applications in Research and Development
Due to its reactive bromine atom, this compound serves as a valuable intermediate in a variety of organic syntheses.[4][7] It is frequently utilized in the preparation of pharmaceuticals and agrochemicals.[4][7] The compound readily participates in nucleophilic substitution reactions, making it a key building block for the synthesis of more complex molecules.[4]
Caption: A diagram illustrating the core molecular and physical properties of this compound.
References
- 1. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]
- 3. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. ethyl 2-bromopropanoate [stenutz.eu]
- 7. This compound | 535-11-5 [chemicalbook.com]
- 8. This compound, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]
- 9. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]
- 10. This compound 99 535-11-5 [sigmaaldrich.com]
- 11. guidechem.com [guidechem.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide on Ethyl 2-bromopropionate: IUPAC Nomenclature and Synonyms
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a focused overview of the nomenclature for Ethyl 2-bromopropionate, a key reagent in organic synthesis.
IUPAC Name
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-bromopropanoate [1][2][3][4].
Synonyms
Ethyl 2-bromopropanoate is known by a variety of synonyms in literature and commercial listings. The following table summarizes these alternative names for easy reference.
| Synonym |
| (.+-.)-Ethyl α-bromopropionate[5] |
| 2-Bromopropanoic acid ethyl ester[1][5] |
| 2-Bromopropionic acid ethyl ester[1][6] |
| DL-Ethyl 2-bromopropionate[4] |
| This compound[1][5] |
| Ethyl alpha-bromopropanoate[5] |
| Ethyl alpha-bromopropionate[1] |
| Ethyl bromopropionate[5] |
| Ethyl dl-2-bromopropionate[1][5] |
| Propanoic acid, 2-bromo-, ethyl ester[1][5] |
| α-Bromopropionic acid ethyl ester[1] |
| Ethyl (2R)-2-bromopropanoate[2][5] |
| Ethyl (R)-2-bromopropanoate[2] |
| (+)-Ethyl 2-bromopropionate[2] |
| (+)-Ethyl alpha-bromopropionate[2] |
| This compound-d3 |
| 2-Bromopropionic Acid Ethyl Ester-d3[7] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name, its IUPAC-sanctioned name, and the broader category of chemical compounds to which it belongs.
References
- 1. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]
- 5. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
Physical and chemical properties of Ethyl 2-bromopropionate
An In-depth Technical Guide to Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 535-11-5). It is intended to be a key resource for professionals in research and drug development, offering detailed data, experimental protocols, and safety information to support its application in synthesis and manufacturing.
General and Chemical Identity
This compound, also known as ethyl α-bromopropionate, is a halogenated ester with the chemical formula C₅H₉BrO₂.[1][2] It is a versatile synthetic intermediate widely used in the pharmaceutical and agrochemical industries.[1][2][3][4] Its structure features a reactive secondary alpha-bromo carbonyl system, making it an excellent alkylating agent and a valuable building block for creating more complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 535-11-5[1][5][6] |
| EC Number | 208-609-5[5] |
| Molecular Formula | C₅H₉BrO₂[1][2][3][5] |
| Molecular Weight | 181.03 g/mol [5][6][7][8][9] |
| IUPAC Name | ethyl 2-bromopropanoate[8][10] |
| Synonyms | 2-Bromopropanoic acid ethyl ester, Ethyl α-bromopropionate[1][2] |
| SMILES | CCOC(=O)C(C)Br[1][5] |
| InChI Key | ARFLASKVLJTEJD-UHFFFAOYSA-N[1][5][11] |
Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][2][6][10] It possesses a characteristic pungent, fruity odor.[1][2][7] The compound is known to yellow upon exposure to light, indicating a degree of light sensitivity.[7][12]
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][6][9][10] |
| Density | 1.394 g/mL at 25 °C | [3][5][6][9][11] |
| Boiling Point | 156-160 °C | [3][5][6][8][9] |
| Melting Point | < 25 °C | [3] |
| Flash Point | 51 °C (125 °F) | [3][9] |
| Refractive Index (n20/D) | 1.446 | [3][5][11] |
| Water Solubility | Insoluble / Sparingly soluble | [1][2][6][8] |
| Solubility in Organic Solvents | Miscible with ether, alcohol, ethanol, dichloromethane, chloroform, methanol | [1][2][3][8] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group. This structure makes it susceptible to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.[1][2]
It is stable under recommended storage conditions but is incompatible with strong acids, bases, and both oxidizing and reducing agents.[6][12][13] It is also sensitive to light and should be stored accordingly.[12][14]
Caption: General schematic for nucleophilic substitution of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (500 MHz, CDCl₃): δ 4.36 (q, J = 7.00 Hz, 1H), 4.24 (qd, J = 7.00 Hz, 2.69 Hz, 2H), 1.83 (d, J = 7.08 Hz, 3H), 1.31 (t, J = 7.20 Hz, 3H) | [3][4] |
| FTIR | Conforms to structure | [10] |
Experimental Protocols
Synthesis
This compound is commonly synthesized via two primary methods: the Hell-Volhard-Zelinsky (HVZ) reaction or the esterification of 2-bromopropionic acid.[1]
Protocol 1: Synthesis from 2-Bromopropionic Acid and Ethanol [3][4]
This method involves the Fischer esterification of 2-bromopropionic acid with ethanol using an acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromopropionic acid (1.0 eq) in absolute ethanol (excess, ~8-10 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or 1M HCl in Et₂O) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by TLC or GC.
-
Workup: Cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Purification: The resulting crude product can be purified as described in the purification protocol below.
Caption: Workflow for the synthesis of this compound via esterification.
Purification Protocol
A common method for purifying crude this compound involves a series of washes followed by distillation.[3]
-
Aqueous Wash: Transfer the crude product to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (Na₂CO₃) solution, 50% aqueous calcium chloride (CaCl₂) solution, and finally with saturated aqueous sodium chloride (NaCl) solution (brine). These washes remove acidic impurities and water-soluble byproducts.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration: Filter off the drying agent.
-
Distillation: Purify the filtrate by distillation, collecting the fraction that boils at 156-160 °C.[6] Distillation under reduced pressure is also commonly employed to prevent decomposition.[1]
Applications in Research and Drug Development
This compound serves as a fundamental building block in organic synthesis. Its bifunctional nature (ester and alkyl halide) allows for a wide range of chemical transformations.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly as a precursor for chiral intermediates required for certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Agrochemicals: It is used in the manufacturing of various herbicides and fungicides.[2][3]
-
Alkylation: It acts as an efficient C₃ synthon for introducing a propionate moiety onto various substrates through alkylation of nucleophiles like amines, phenols, and carbanions.
Caption: Role of this compound as a precursor in drug development.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13] Keep containers tightly closed and protect from light.[1][12][13][14] Recommended storage is below +30°C.[1][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][14]
Table 4: GHS Hazard Information
| Category | Information |
| Pictograms | Flame, Corrosion |
| Signal Word | Danger [7] |
| Hazard Statements | H226: Flammable liquid and vapor.[7] H314: Causes severe skin burns and eye damage.[7][14][15] H301/H302: Toxic or harmful if swallowed.[14] H335: May cause respiratory irritation.[7][14] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][14] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] P310: Immediately call a POISON CENTER or doctor/physician.[13][14] |
References
- 1. Page loading... [guidechem.com]
- 2. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 535-11-5 [m.chemicalbook.com]
- 4. This compound | 535-11-5 [chemicalbook.com]
- 5. This compound 99 535-11-5 [sigmaaldrich.com]
- 6. crystlechemipharma.com [crystlechemipharma.com]
- 7. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]
- 9. This compound, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]
- 10. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]
Ethyl 2-bromopropionate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 535-11-5) is a versatile reagent commonly utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a building block is attributed to its reactive alpha-bromo ester moiety, which readily participates in nucleophilic substitution reactions.[1] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[2][3] It is also toxic if swallowed and may cause respiratory irritation.[4][5][6] The substance is a lachrymator, meaning it can induce tearing.[3][7]
GHS Classification:
Hazard Statements:
Physical and Chemical Properties
A clear, colorless to pale yellow liquid, this compound has a characteristic fruity or pungent odor.[1][6] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1][6]
| Property | Value | Reference(s) |
| CAS Number | 535-11-5 | [2][3] |
| Molecular Formula | C₅H₉BrO₂ | [1][3] |
| Molecular Weight | 181.03 g/mol | [3][10] |
| Boiling Point | 156-160 °C | [11] |
| Density | 1.394 g/mL at 25 °C | [11] |
| Flash Point | 51 °C (123.8 °F) - closed cup | |
| Refractive Index | n20/D 1.446 |
Handling and Storage
Safe Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[3][5][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][12]
-
Take precautionary measures against static discharge.[3][5][9]
-
Use only non-sparking tools.[5]
-
Wear appropriate personal protective equipment (PPE).[3][4][9]
Storage:
-
Store in a corrosives area.[2]
-
Incompatible Materials: Acids, bases, oxidizing agents, and reducing agents.[2]
Exposure Controls and Personal Protective Equipment
Engineering Controls:
-
Work in a chemical fume hood.
-
Ensure eyewash stations and safety showers are close to the workstation.[2]
-
Use explosion-proof equipment.[2]
Personal Protective Equipment (PPE):
| PPE Type | Specifications | Reference(s) |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8 inches). Must be approved under standards such as NIOSH (US) or EN 166 (EU). | [2][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use). A complete suit protecting against chemicals, such as flame-retardant antistatic protective clothing. | [3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If risk assessment indicates necessity, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) or a full-face supplied-air respirator. | [3] |
Experimental Protocols: Emergency Procedures
First Aid Measures
Immediate medical attention is crucial in all cases of exposure.[3][9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[2][3][9]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][3][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3][9]
-
Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[2]
Accidental Release Measures (Spill Cleanup)
For any spill, ensure personal safety first. If the spill is large, involves highly toxic materials, or you are unsure how to proceed, evacuate the area and call for emergency response.[14][15]
Protocol for a Minor Flammable and Corrosive Liquid Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.[16]
-
Eliminate Ignition Sources: Immediately turn off all flames, hot plates, and spark-producing equipment.[3][9][15]
-
Ventilation: Ensure the area is well-ventilated. Work within a fume hood if the spill is contained there.[3][15]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant apron.[3][14][16]
-
Containment: Confine the spill by creating a barrier with a non-combustible absorbent material like sand, earth, or vermiculite.[15][16] Do not use paper towels as they can increase the surface area and evaporation rate.[15]
-
Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[14][15]
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a suitable, labeled, and sealable container for hazardous waste.[3][14]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container, label it appropriately as hazardous waste, and dispose of it according to institutional and local regulations.[3][9]
-
Reporting: Report the incident to the laboratory supervisor or designated safety officer.
Visualized Workflows
The following diagrams illustrate standardized workflows for handling this compound safely.
Caption: Standard Laboratory Use Workflow for this compound.
Caption: Logical Workflow for Handling a Spill of this compound.
Toxicology
This compound is considered toxic and corrosive. Overexposure symptoms may include headache, dizziness, nausea, and vomiting.[2]
-
Serious Eye Damage/Irritation: Causes serious and potentially irreversible eye damage.[2][4] It is a lachrymator, causing irritation and tearing.[7][10]
-
Acute Inhalation: Inhalation may lead to irritation or corrosive injuries to the respiratory tract.[6][7]
-
Acute Ingestion: Toxic if swallowed.[4] Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and esophagus, with a risk of perforation.[2]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3][9]
Conclusion
While a valuable synthetic intermediate, this compound presents significant hazards that demand respect and careful management. Adherence to the safety protocols outlined in this guide—including proper handling, storage, use of personal protective equipment, and emergency preparedness—is essential for mitigating risks. Researchers, scientists, and all laboratory personnel must be thoroughly familiar with this information before working with this chemical to ensure a safe and controlled research environment.
References
- 1. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound - Shandong Biotech [shandongbiotech.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 535-11-5 [chemicalbook.com]
- 12. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
An In-depth Technical Guide to the Solubility of Ethyl 2-bromopropionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 2-bromopropionate in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on presenting the available qualitative data, outlining a detailed experimental protocol for determining solubility, and providing a logical workflow for solubility assessment.
Core Concepts: Understanding the Solubility of this compound
This compound is a halogenated ester with the chemical formula CH₃CHBrCOOC₂H₅. Its solubility in different solvents is governed by its molecular structure, which includes a polar ester group and a carbon-bromine bond, as well as a nonpolar ethyl and methyl group. The principle of "like dissolves like" is central to understanding its solubility profile. The presence of the polar functionalities allows for dipole-dipole interactions with polar solvents, while the alkyl groups contribute to van der Waals forces, enabling solubility in nonpolar solvents.
Solubility Data
| Solvent | Solvent Type | Reported Solubility | Citation(s) |
| Ethanol | Polar Protic | Soluble / Miscible | [1][2][3] |
| Diethyl Ether | Polar Aprotic | Soluble / Miscible | [1][2][3] |
| Chloroform | Polar Aprotic | Soluble / Miscible | [2] |
| Methanol | Polar Protic | Slightly Soluble | [4][5] |
| Dichloromethane | Polar Aprotic | Soluble | [6] |
| Water | Polar Protic | Insoluble / Immiscible | [2][3][4][5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Alternatively, the samples can be centrifuged at the controlled temperature to facilitate the separation of the solid and liquid phases before taking an aliquot.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
- 1. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS 535-11-5 - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 535-11-5 [chemicalbook.com]
- 5. This compound CAS#: 535-11-5 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
A Technical Guide to the Commercial Sourcing of Ethyl 2-bromopropionate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the commercial availability and supplier landscape for Ethyl 2-bromopropionate (CAS No. 535-11-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4][5][6] Understanding the supply chain of this versatile building block is critical for ensuring the quality, consistency, and timely procurement of materials for research and drug development.
Global Supplier Landscape
This compound is readily available from a variety of global suppliers, ranging from large, multinational chemical corporations to specialized manufacturers and regional distributors. These suppliers cater to a wide spectrum of needs, from small-scale research quantities to bulk industrial production.
Major chemical suppliers such as Sigma-Aldrich (Merck) , Thermo Fisher Scientific (formerly Alfa Aesar) , and Tokyo Chemical Industry (TCI) offer a range of grades and quantities of this compound, making them convenient sources for research and academic laboratories.[1][2][5][7][8] Beyond these well-known vendors, numerous manufacturers and suppliers are concentrated in key industrial regions, particularly in India and China .[9][10] Companies like Varni Lifescience , Yogi Enterprise , and Advent Chembio in India, and NINGBO INNO PHARMCHEM CO.,LTD. in China, are significant players in the production and supply of this intermediate.[9][10][11][12][13]
The choice of supplier will often depend on factors such as the required quantity, purity specifications, lead time, and cost. For drug development and other regulated applications, sourcing from manufacturers with robust quality management systems and the ability to provide comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), is paramount.
Commercial Availability and Specifications
This compound is typically offered in various purity grades, most commonly ranging from 98% to over 99%.[1][13][14][15] The required purity will be dictated by the specific application. For instance, early-stage research may tolerate a lower purity, while later-stage drug development and GMP (Good Manufacturing Practice) synthesis will demand higher purity grades to minimize impurities in the final active pharmaceutical ingredient (API).
The following table summarizes the typical commercial availability of this compound from a selection of suppliers. Please note that pricing is subject to change and may vary based on quantity and market conditions.
| Supplier | Purity | Available Quantities | Price (USD) - Example |
| Sigma-Aldrich | ≥99% | 25 g, 100 g, 250 g | $39.10 (25 g), $70.40 (100 g), $139.00 (250 g) |
| Thermo Fisher Scientific | 98+% | 50 g, 250 g, 500 g | $31.75 (50 g)[1] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25 g, 100 g, 500 g | ₹2,000 (25 g), ₹2,800 (100 g), ₹6,600 (500 g) |
| Advent Chembio | 98% | 100 g, 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Price on request[9][13] |
| CP Lab Safety | min 99% | 100 g, 500 g | $65.27 (100 g)[14] |
| CymitQuimica | 98+% | 50 g, 250 g | €34.00 (50 g), €61.00 (250 g)[4] |
Experimental Protocols and Considerations
While specific experimental protocols will vary widely depending on the synthetic target, the use of this compound as an alkylating agent is a common theme. A typical application involves the nucleophilic substitution of the bromine atom by a suitable nucleophile, such as an amine, alcohol, or carbanion.
General Experimental Considerations:
-
Purity: The purity of this compound is crucial. Impurities may lead to side reactions and complicate the purification of the desired product. For sensitive applications, it is advisable to use a grade with >99% purity.
-
Storage and Handling: this compound is a flammable liquid and should be stored in a cool, well-ventilated area away from heat and open flames.[16] It is also a lachrymator and can cause skin and eye irritation; therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[16]
-
Reaction Conditions: Reactions involving this compound are often carried out in aprotic polar solvents such as DMF, DMSO, or acetonitrile. The choice of base, if required, is critical to avoid side reactions like elimination.
Due to the proprietary nature of drug development, detailed experimental protocols are often not publicly available. However, the scientific literature (e.g., through databases like SciFinder or Reaxys) is a valuable resource for finding examples of reactions and methodologies utilizing this compound. When consulting these resources, pay close attention to the reported purity and source of the reagent, as this can be a critical factor in the reproducibility of the experiment.
Sourcing Workflow for this compound
The following diagram illustrates a logical workflow for the procurement of this compound, from the initial identification of a need to the final acquisition and quality control.
Caption: Sourcing workflow for this compound.
This structured approach ensures that the procured this compound meets the necessary quality standards and is available when needed, thereby minimizing delays and potential issues in research and development projects.
References
- 1. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]
- 5. A10820.18 [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 2-溴丙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. varnilife.com [varnilife.com]
- 12. This compound, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]
- 13. Shop this compound 98% for Organic Synthesis Online | Advent [adventchembio.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Buy Ethyl 2-Bromo Propionate at Best Price, Industrial Grade Liquid [abchemicalindustries.com]
- 16. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromopropionate is a crucial building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the presence of both an ester and a bromine atom at the α-position, makes it a valuable intermediate for the introduction of the propionate moiety and subsequent functional group transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed experimental protocols, reaction mechanisms, and a comparative analysis of quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound, with the chemical formula C₅H₉BrO₂, is a colorless to slightly yellow liquid with a characteristic fruity odor.[1] Its bifunctional nature allows for a wide range of chemical transformations, including nucleophilic substitution at the α-carbon and reactions involving the ester group.[1] Consequently, it serves as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.
This guide will delve into the most common and effective methods for the synthesis of this compound, focusing on:
-
Fischer-Speier Esterification of 2-bromopropionic acid.
-
Hell-Volhard-Zelinsky (HVZ) reaction of propionic acid followed by esterification.
-
Synthesis from L-Alanine via diazotization and subsequent esterification.
-
An industrial production method involving the formation of 2-bromopropionyl chloride.
Each method will be discussed in detail, with a focus on the underlying reaction mechanisms, experimental procedures, and a summary of key quantitative data to aid in method selection and optimization.
Synthetic Methodologies and Experimental Protocols
Method 1: Fischer-Speier Esterification of 2-Bromopropionic Acid
The direct acid-catalyzed esterification of 2-bromopropionic acid with ethanol is a straightforward and commonly employed method for the synthesis of this compound.[2][3][4][5][6] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[7]
Reaction:
Experimental Protocol:
A general procedure for the synthesis of this compound via Fischer esterification is as follows:[8]
-
To a solution of 2-bromopropionic acid (25 g) in ethanol (200 mL), add a catalytic amount of a strong acid, such as concentrated sulfuric acid or 1 M HCl in diethyl ether (5 mL).
-
Heat the reaction mixture to reflux and maintain it overnight.
-
Upon completion of the reaction (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol and solvent by rotary evaporation.
-
The resulting crude product can be purified by distillation under reduced pressure to yield this compound as a yellow oily product.
Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[6][8][9][10][11] In this two-step synthesis, propionic acid is first converted to 2-bromopropionic acid, which is then esterified with ethanol.[9][12]
Step 1: Hell-Volhard-Zelinsky Reaction
Reaction:
Experimental Protocol:
A typical procedure for the synthesis of 2-bromopropionic acid via the HVZ reaction is as follows:
-
In a reaction kettle, combine propionic acid and a catalytic amount of phosphorus trichloride (or red phosphorus).
-
Maintain the temperature at 80°C and slowly add bromine to the reaction mixture.
-
After the addition of bromine is complete, increase the temperature to 85°C.
-
Once the color of the bromine disappears, raise the temperature to 100°C for approximately 2-3 hours.
-
Recover unreacted bromine and hydrobromic acid under reduced pressure.
-
The crude 2-bromopropionic acid is then purified by distillation under reduced pressure.
Step 2: Esterification
The resulting 2-bromopropionic acid can then be esterified with ethanol using the Fischer-Speier method described in Section 2.1.
Method 3: Synthesis from L-Alanine
An alternative route to chiral this compound involves the diazotization of the amino acid L-alanine, followed by esterification.[13] This method is particularly useful for obtaining the enantiomerically pure product.
Step 1: Synthesis of (2S)-2-Bromopropanoic Acid
Reaction:
Experimental Protocol: [13]
-
In a three-necked round-bottom flask, prepare a mixture of L-alanine (20 g), sodium bromide (29.3 g), and water (50 mL).
-
Add azeotropic hydrobromic acid (75 mL) to the mixture.
-
Cool the reaction mixture in a freezer.
-
Separately, prepare a solution of sodium nitrite (46.7 g) in water (67.5 mL).
-
Perform the diazotization at low temperatures.
-
After the reaction is complete, extract the aqueous phase with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by simple distillation, followed by high vacuum to obtain crude 2-bromopropanoic acid.
Step 2: Esterification
Experimental Protocol: [13]
-
To the crude 2-bromopropanoic acid (26.8 g) in a round-bottom flask, add chloroform (50 mL), 95% ethanol (27 mL), and para-toluenesulfonic acid monohydrate (3 g) as a catalyst.
-
Reflux the mixture for a total of 4 hours, using a Clevenger apparatus to remove water.
-
After cooling, perform a fractional distillation to first remove chloroform and excess ethanol.
-
The final product, ethyl 2-bromopropanoate, is then distilled.
Method 4: Industrial Production via 2-Bromopropionyl Chloride
An industrial-scale synthesis of this compound involves the initial formation of 2-bromopropionyl chloride.[13][14]
Step 1: Synthesis of 2-Bromopropionyl Chloride
Reaction:
Experimental Protocol: [14]
-
In a reactor, heat thionyl chloride to boiling and then add propionic acid to initiate a reflux reaction for 25-35 minutes.
-
Cool the mixture and add red phosphorus, then heat to 85-95°C.
-
Add dry bromine to the reaction solution and continue to reflux for 6.5-7.5 hours to obtain 2-bromopropionyl chloride.
Step 2: Esterification
Reaction:
Experimental Protocol: [14]
-
In a separate reactor, add anhydrous ethanol (170-190 kg) and then add the prepared 2-bromopropionyl chloride (550-650 kg) while stirring.
-
Heat the mixture for 5.5-6.5 hours until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature and filter.
-
The filtrate is then subjected to a work-up procedure including washing with water and sodium hydrogen carbonate solution.
-
The final product is purified by vacuum distillation, collecting the fraction at 69-70°C.[14]
Reaction Mechanisms
Fischer-Speier Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[3][4][5][7]
Caption: Mechanism of Fischer-Speier Esterification.
Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction involves the formation of an acyl bromide intermediate, which then undergoes tautomerization to an enol, followed by bromination at the α-carbon.[6][8][9][10][11]
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic methods.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Fischer Esterification | 2-Bromopropionic acid | Ethanol, H₂SO₄/HCl | ~75% | >98% | [8] |
| HVZ & Esterification | Propionic acid | Br₂, PBr₃, Ethanol | High | >97.5% | [12] |
| From L-Alanine | L-Alanine | NaNO₂, HBr, Ethanol, p-TsOH | 79% (crude acid) | >99% | [13] |
| Industrial Method | Propionic acid | SOCl₂, Br₂, P, Ethanol | 97.6-98.1% | 99.2-99.4% | [12][13] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [2] |
| Boiling Point | 159-166 °C | [15] |
| Density | 1.394 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.446 | [8] |
| ¹H NMR (CDCl₃) | δ 4.36 (q, 1H), 4.24 (q, 2H), 1.83 (d, 3H), 1.31 (t, 3H) | [8] |
| ¹³C NMR (CDCl₃) | δ 169.8, 62.3, 41.5, 21.6, 14.0 | [16] |
| IR (Neat) | ν (cm⁻¹) 2985, 1738 (C=O), 1265, 1175, 1025 | [2] |
| MS (EI) | m/z 182 (M⁺), 180 (M⁺), 137, 135, 109, 107, 81 | [2] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide has provided a detailed overview of the primary methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the need for enantiomeric purity. The Fischer esterification offers a direct and simple approach, while the Hell-Volhard-Zelinsky reaction provides a reliable route from the readily available propionic acid. The synthesis from L-alanine is advantageous for obtaining chiral this compound. For large-scale production, the industrial method involving 2-bromopropionyl chloride offers high yields and purity. The provided experimental protocols, reaction mechanisms, and quantitative data serve as a practical resource for chemists in the successful synthesis and application of this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 535-11-5 [chemicalbook.com]
- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 13. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]
- 14. This compound(535-11-5) 1H NMR spectrum [chemicalbook.com]
- 15. youtube.com [youtube.com]
- 16. spectrabase.com [spectrabase.com]
The Versatility of Ethyl 2-Bromopropionate: A Technical Guide for Researchers
An In-depth Exploration of Key Applications in Agrochemicals, Pharmaceuticals, and Polymer Chemistry
Ethyl 2-bromopropionate, a versatile halogenated ester, serves as a critical building block and initiator in a multitude of research and development applications. Its unique chemical reactivity, stemming from the presence of a bromine atom alpha to an ester group, makes it an invaluable intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its core applications, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Agrochemical Synthesis: A Cornerstone for Modern Herbicides
This compound is a key precursor in the synthesis of several commercially important aryloxyphenoxypropionate herbicides. These herbicides are vital for controlling grassy weeds in a variety of broadleaf crops.
Synthesis of Quizalofop-p-ethyl and Fenoxaprop-ethyl
Two prominent examples of herbicides synthesized using this compound are Quizalofop-p-ethyl and Fenoxaprop-ethyl. The synthesis typically involves the alkylation of a phenolic intermediate with this compound.
A general synthetic scheme for aryloxyphenoxypropionate herbicides is depicted below:
Quantitative Data for Herbicide Synthesis
| Herbicide | Intermediate | Reagent | Yield (%) | Reference |
| Quizalofop-p-ethyl | 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid | Ethanol | 82 | [1] |
| Fenoxaprop-p-ethyl | R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | 2,6-dichlorobenzoxazole | 94 | [2] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Aryloxyphenoxypropionate herbicides selectively inhibit the enzyme Acetyl-CoA carboxylase (ACCase) in grasses.[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] Inhibition of this enzyme disrupts cell membrane formation, leading to the death of the weed.
Experimental Protocol: Synthesis of Quizalofop-p-ethyl
The following protocol is a representative example for the synthesis of Quizalofop-p-ethyl.
Materials:
-
(R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid
-
Ethanol
-
Concentrated Nitric Acid
-
Benzene
Procedure:
-
In a flask equipped with a division box, combine 68.9 g of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid, 300 ml of benzene, and 0.6 g of concentrated nitric acid.
-
Heat the mixture to reflux and remove water using the division box.
-
Once water removal is complete, add 12 g of dehydrated ethanol dropwise while maintaining reflux and continuing to remove any water formed.
-
After the addition of ethanol is complete, continue to reflux for an additional 2 hours.
-
After cooling, wash the reaction mixture three times with water.
-
Separate the organic phase, decolorize with activated carbon, and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain Quizalofop-p-ethyl.[1]
Pharmaceutical Synthesis: A Versatile Reagent for API Construction
This compound is a valuable tool in the synthesis of active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to introduce a propionate moiety is crucial for the activity of many of these compounds.
The Reformatsky Reaction: A Key Carbon-Carbon Bond Forming Reaction
The Reformatsky reaction is a classic organic reaction that utilizes an alpha-halo ester, such as this compound, and zinc to form a β-hydroxy ester upon reaction with a ketone or aldehyde.[5][6][7][8] This reaction is a powerful method for forming carbon-carbon bonds.
Synthesis of Triazole Derivatives
This compound can be used as an alkylating agent in the synthesis of substituted triazoles, a class of compounds with a wide range of biological activities, including antifungal and herbicidal properties.[9][10] The alkylation of a triazole ring with this compound can lead to the formation of N-substituted derivatives.
Experimental Protocol: Alkylation of 1,2,4-Triazole
This protocol provides a general method for the N-alkylation of 1,2,4-triazole.
Materials:
-
1,2,4-Triazole
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Ionic Liquid (e.g., hexylpyridinium bromide)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 1,2,4-triazole, this compound, potassium carbonate, and the ionic liquid.
-
Irradiate the mixture in a microwave reactor at 80°C for 10 minutes.[1]
-
After cooling, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated triazole derivative.
Polymer Chemistry: Initiating Controlled Radical Polymerization
This compound is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[11]
Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
This compound is commonly used to initiate the ATRP of various monomers, including methyl methacrylate (MMA), to produce well-defined poly(methyl methacrylate) (PMMA). The process involves a reversible activation and deactivation of the growing polymer chains, mediated by a transition metal complex.
Quantitative Data for ATRP of MMA
| [MMA]:[EBrP]:[CuCl₂]:[Glucose] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Mₙ (theo) | PDI (Mₙ/Mₙ) |
| 500:1:0.1:1.5 | 90 | 5 | 96.2 | 48,700 | 48,500 | 1.27 |
Data sourced from a study on Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP) of MMA initiated by this compound.[11]
Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA)
The following is a representative protocol for the Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBrP)
-
Copper(II) chloride (CuCl₂)
-
Glucose
-
Ligand (e.g., Tris(2-pyridylmethyl)amine - TPMA)
-
Solvent (e.g., Anisole)
Procedure:
-
To a Schlenk flask, add CuCl₂ and the ligand.
-
Add the desired amount of MMA and solvent.
-
Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
In a separate flask, prepare a solution of the initiator (EBrP) and the reducing agent (glucose) in the solvent and deoxygenate.
-
Using a syringe, transfer the initiator/reducing agent solution to the monomer/catalyst mixture under an inert atmosphere.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by gas chromatography (GC) and the polymer molecular weight and polydispersity by gel permeation chromatography (GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 3. Fenoxaprop-Ethyl synthesis | PDF [slideshare.net]
- 4. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
Spectroscopic Analysis of Ethyl 2-bromopropionate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromopropionate, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.36 | Quartet (q) | 7.00 | 1H | CH-Br |
| 4.24 | Quartet of doublets (qd) | 7.00, 2.69 | 2H | O-CH₂-CH₃ |
| 1.83 | Doublet (d) | 7.08 | 3H | CH-CH₃ |
| 1.31 | Triplet (t) | 7.20 | 3H | O-CH₂-CH₃ |
Data sourced from CDCl₃ solvent.[1]
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 169.0 | C=O |
| 62.0 | O-CH₂ |
| 40.0 | CH-Br |
| 21.5 | CH-CH₃ |
| 14.0 | O-CH₂-CH₃ |
Data interpretation based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2985 | C-H | Alkane |
| 1735 | C=O | Ester |
| 1160 | C-O | Ester |
| 650 | C-Br | Alkyl Halide |
Data represents characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 180, 182 | Low | [M]⁺, Molecular ion (presence of Br isotopes) |
| 135, 137 | Moderate | [M - OCH₂CH₃]⁺ |
| 107, 109 | High | [CH₃CHBr]⁺ |
| 29 | Very High | [CH₂CH₃]⁺ |
The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[3]
-
-
Data Acquisition for ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
Data Acquisition for ¹³C NMR:
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained.[5]
-
Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, spreading the liquid into a thin film.
-
-
Instrument Setup:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Collect a background spectrum to account for atmospheric CO₂ and H₂O.[5]
-
-
Data Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Processing:
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[6]
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA).[7]
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan over the desired m/z range (e.g., 10-300 amu).
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will detect the charged fragments based on their mass-to-charge ratio.
-
-
Data Processing:
-
Analyze the resulting mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Correlate the fragmentation pattern with the known structure of this compound.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of how different spectroscopic techniques are used to elucidate the structure of this compound.
Caption: Workflow of structural elucidation for this compound.
References
Methodological & Application
Ethyl 2-Bromopropionate as an Initiator in Atom Transfer Radical Polymerization (ATRP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and complex architectures. The choice of initiator is crucial for the success of an ATRP experiment as it determines the starting point of every polymer chain. Ethyl 2-bromopropionate (EBP) is a widely used and commercially available initiator for the ATRP of a variety of monomers, particularly acrylates and methacrylates. Its structure allows for the formation of polymers with a bromine end-group, which can be further utilized for chain extension to create block copolymers or for other post-polymerization modifications.
These application notes provide an overview of the use of this compound as an ATRP initiator, including detailed experimental protocols for the polymerization of common monomers and the synthesis of block copolymers. The provided data and methodologies are intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development.
Applications of this compound in ATRP
This compound is a versatile initiator suitable for the polymerization of a range of monomers. Its primary applications include:
-
Homopolymer Synthesis: EBP is frequently used to initiate the polymerization of monomers such as methyl methacrylate (MMA), n-butyl acrylate (n-BuA), and tert-butyl acrylate, yielding well-defined homopolymers.
-
Block Copolymer Synthesis: Polymers synthesized using EBP possess a bromine terminal group, which can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of diblock or triblock copolymers. This is particularly useful for creating amphiphilic block copolymers for drug delivery applications.
-
Surface-Initiated ATRP: While not the focus of these notes, the principles of EBP initiation can be extended to surface-initiated ATRP, where EBP-like initiating sites are anchored to a substrate to grow polymer brushes.
Data Presentation: Polymerization Parameters with this compound
The following tables summarize quantitative data from various ATRP experiments using this compound as the initiator. These tables are designed for easy comparison of different reaction conditions and their outcomes.
Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
| Catalyst System | Ligand | Solvent | Temp. (°C) | [M]:[I]:[Cat]:[L] | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| FeCl₂ | Isophthalic Acid | DMF | 80 | 142:1:1:2 | 10 | 80 | - | 1.38 | [1] |
| CuCl₂ | PMDETA | Anisole | 80 | 500:1:0.1:1 | - | - | - | - | [2] |
M: Monomer, I: Initiator, Cat: Catalyst, L: Ligand, Conv.: Conversion, Mn: Number-average molecular weight, Đ: Polydispersity Index, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF: N,N-Dimethylformamide.
Table 2: ATRP of n-Butyl Acrylate (n-BuA) Initiated by this compound
| Catalyst System | Ligand | Solvent | Temp. (°C) | [M]:[I]:[Cat]:[L] | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| NiBr₂(PPh₃)₂ | - | Toluene | 85 | - | - | - | - | < 1.2 | [3] |
| CuBr | PMDETA | Anisole | 110 | 100:2:2:6 | 24 | - | - | - | [4] |
PPh₃: Triphenylphosphine.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as an ATRP initiator.
Protocol 1: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)
This protocol describes a heterogeneous ATRP of MMA using an iron-based catalyst system.[1]
Materials:
-
Methyl methacrylate (MMA), vacuum distilled from CaH₂
-
This compound (EBP)
-
Iron(II) chloride (FeCl₂), washed with acetone and dried
-
Isophthalic acid
-
N,N-Dimethylformamide (DMF), distilled at reduced pressure
-
Nitrogen gas (high purity)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add FeCl₂ (0.127 g, 1.0 mmol) and isophthalic acid (0.332 g, 2.0 mmol).
-
Seal the flask with a rubber septum and perform three cycles of vacuum and backfilling with nitrogen to remove oxygen.
-
Add DMF (5 mL) to the flask via a degassed syringe.
-
Stir the mixture at room temperature for 1 hour.
-
Add MMA (15 mL, 140 mmol) and this compound (0.181 g, 1.0 mmol) to the flask via degassed syringes.
-
Immerse the flask in a preheated oil bath at 80°C and start the timer.
-
Samples can be taken periodically via a degassed syringe to monitor conversion (gravimetrically or by GC/NMR) and molecular weight (by GPC).
-
To stop the polymerization, cool the flask to room temperature and open it to the air.
-
Dilute the reaction mixture with THF and precipitate the polymer in a large excess of methanol.
-
Filter the polymer and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Copper-Catalyzed ARGET ATRP of Methyl Methacrylate (MMA)
This protocol details an Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA, which utilizes a reducing agent to regenerate the active catalyst, allowing for lower catalyst concentrations.[2]
Materials:
-
Methyl methacrylate (MMA), passed through a column of basic alumina
-
This compound (EBP)
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Glucose (reducing agent)
-
Anisole (solvent)
-
Nitrogen gas (high purity)
Procedure:
-
To a Schlenk flask with a stir bar, add CuCl₂ (e.g., for a 500:1:0.1:1 molar ratio of MMA:EBP:CuCl₂:PMDETA, use the appropriate amount).
-
Seal the flask, and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, prepare a solution of MMA, EBP, PMDETA, glucose, and anisole. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Transfer the deoxygenated monomer/ligand/initiator/reducing agent solution to the Schlenk flask containing the catalyst via a cannula under a positive nitrogen pressure.
-
Place the flask in a thermostated oil bath at 80°C.
-
Monitor the polymerization by taking samples at regular intervals.
-
Terminate the polymerization by cooling and exposing the reaction mixture to air.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., methanol or hexane).
-
Dry the polymer under vacuum.
Protocol 3: Synthesis of PMMA-b-PBA Block Copolymer
This two-step protocol describes the synthesis of a poly(methyl methacrylate)-block-poly(butyl acrylate) (PMMA-b-PBA) copolymer. First, a PMMA macroinitiator is synthesized using EBP, and then this macroinitiator is used to polymerize n-butyl acrylate.
Step 1: Synthesis of PMMA Macroinitiator
Follow Protocol 1 or a similar ATRP procedure for MMA using this compound as the initiator. Ensure the polymerization is stopped at a desired molecular weight and that the polymer is purified while preserving the bromine end-group.
Step 2: Chain Extension with n-Butyl Acrylate (n-BuA)
Materials:
-
PMMA macroinitiator (with bromine end-group)
-
n-Butyl acrylate (n-BuA), passed through basic alumina
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or another suitable solvent)
-
Nitrogen gas (high purity)
Procedure:
-
In a Schlenk flask, add the pre-synthesized PMMA macroinitiator and CuBr.
-
Seal the flask and deoxygenate with several vacuum/nitrogen cycles.
-
In a separate container, deoxygenate n-BuA, PMDETA, and anisole by bubbling with nitrogen.
-
Add the deoxygenated solvent, ligand, and monomer to the Schlenk flask via syringes.
-
Place the flask in an oil bath preheated to the desired temperature (e.g., 100°C).
-
Allow the polymerization to proceed for the desired time. Monitor the progress by taking samples.
-
Terminate the reaction by cooling and exposing to air.
-
Purify the block copolymer by dissolving in THF and precipitating in a non-solvent like cold methanol or a methanol/water mixture.
-
Dry the final PMMA-b-PBA block copolymer under vacuum.
Visualizations
ATRP Mechanism
The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization initiated by this compound.
Caption: General mechanism of ATRP initiated by this compound.
Experimental Workflow for a Typical ATRP Synthesis
This diagram outlines the general workflow for conducting an ATRP experiment in the laboratory.
Caption: A typical experimental workflow for ATRP synthesis.
Logical Relationship for Block Copolymer Synthesis
The following diagram illustrates the logical steps involved in the synthesis of a block copolymer using a macroinitiator approach.
Caption: Logical workflow for synthesizing a diblock copolymer via ATRP.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates utilizing Ethyl 2-bromopropionate. This versatile reagent serves as a crucial building block in the manufacturing of several non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the synthesis of intermediates for Naproxen and Loxoprofen, offering insights into reaction mechanisms, experimental workflows, and quantitative data.
Application Note 1: Synthesis of Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate: A Key Intermediate for Naproxen
Naproxen is a widely used NSAID for treating pain, menstrual cramps, and inflammatory diseases. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. A pivotal step in many industrial syntheses of Naproxen is the alkylation of 2-naphthol derivatives with this compound. This note details the synthesis of the direct precursor to Naproxen, Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate.
Experimental Protocol
A detailed experimental protocol for the synthesis of Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-6-hydroxynaphthalene (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in dry acetone.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-methoxy-6-hydroxynaphthalene | 1.0 eq |
| This compound | 1.2 eq |
| Anhydrous Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Dry Acetone |
| Temperature | Reflux |
| Reaction Time | 12-16 hours |
| Product | |
| Yield | 85-90% |
| Purity (by HPLC) | >98% |
Experimental Workflow
Application of Ethyl 2-bromopropionate in Agrochemical Synthesis: A Detailed Overview
Introduction
Ethyl 2-bromopropionate is a versatile and crucial intermediate in the synthesis of a wide range of agrochemicals, particularly herbicides and fungicides. Its reactive bromine atom allows for the facile introduction of a propionate moiety into various molecular scaffolds, leading to the development of potent active ingredients for crop protection. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of key agrochemicals using this compound. It is intended for researchers, scientists, and professionals involved in the development of new agrochemical products.
Key Applications in Herbicide Synthesis
This compound is a fundamental building block for the synthesis of several aryloxyphenoxypropionate (AOPP) "fop" herbicides. These herbicides are highly effective against a broad spectrum of grass weeds in broadleaf crops. The core of their synthesis often involves a Williamson ether synthesis, where a substituted phenol is reacted with this compound to form the characteristic ether linkage.
Synthesis of Quizalofop-ethyl
Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops. Its synthesis involves a two-step process starting from 2,6-dichloroquinoxaline.
Experimental Protocol: Synthesis of Quizalofop-ethyl
Step 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline
-
In a reaction vessel, 2,6-dichloroquinoxaline is reacted with hydroquinone in the presence of a base such as potassium carbonate.
-
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
-
The mixture is heated to facilitate the nucleophilic aromatic substitution reaction.
-
Upon completion, the reaction mixture is worked up to isolate the 2-(4-hydroxyphenoxy)-6-chloroquinoxaline intermediate.
Step 2: Synthesis of Quizalofop-ethyl
-
The intermediate from Step 1, 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, is dissolved in a suitable solvent such as acetone or DMF.
-
An excess of a base, commonly potassium carbonate, is added to the solution.
-
(R)-ethyl 2-bromopropionate is then added dropwise to the reaction mixture.
-
The reaction is stirred at an elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield quizalofop-ethyl.[1]
Quantitative Data for Quizalofop-ethyl Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2,6-dichloroquinoxaline, hydroquinone, (R)-ethyl 2-bromopropionate | [1] |
| Key Reagents | Potassium carbonate, Acetone/DMF | [1] |
| Reaction Type | Williamson Ether Synthesis | [2][3] |
| Typical Yield | >85% | |
| Purity | >98% | |
| Chiral Purity (e.e.) | >97% |
Experimental Workflow: Synthesis of Quizalofop-ethyl
Caption: General workflow for the two-step synthesis of Quizalofop-ethyl.
Synthesis of Fenoxaprop-p-ethyl
Fenoxaprop-p-ethyl is another important AOPP herbicide used for the control of grassy weeds in various agricultural crops. Its synthesis also relies on the reaction of a heterocyclic phenol with this compound.
Experimental Protocol: Synthesis of Fenoxaprop-p-ethyl
-
The synthesis starts with the reaction of 2,6-dichlorobenzoxazole and (R)-2-(4-hydroxyphenoxy)propionic acid under alkaline conditions to yield (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid.[4]
-
This intermediate is then esterified with ethanol to produce fenoxaprop-p-ethyl.[4]
-
Alternatively, 6-chloro-2-(p-hydroxy)phenoxy benzoxazole can be reacted with ethyl p-methylbenzenesulfonyl propionate in the presence of an acid binding agent and a catalyst.[5]
-
The reaction is carried out in a suitable solvent, and after completion, the product is isolated and purified.[5]
Quantitative Data for Fenoxaprop-p-ethyl Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2,6-dichlorobenzoxazole, (R)-2-(4-hydroxyphenoxy)propionic acid, Ethanol | [4] |
| Key Reagents | Sodium hydroxide, Phase-transfer catalyst | [4] |
| Reaction Type | Nucleophilic Aromatic Substitution followed by Esterification | [4] |
| Typical Yield | 85-95% | [6] |
| Purity | >94% | [6] |
| Melting Point | 80-84 °C | [6] |
Key Applications in Fungicide Synthesis
This compound is also a precursor for the synthesis of certain fungicides, such as metalaxyl.
Synthesis of Metalaxyl
Metalaxyl is a systemic fungicide used to control diseases caused by oomycetes, such as downy mildew and late blight.
Experimental Protocol: Synthesis of Metalaxyl
-
The synthesis of metalaxyl involves the reaction of 2,6-dimethylaniline with mthis compound to form the intermediate N-(2,6-dimethylphenyl)alanine methyl ester.[7]
-
This reaction is typically carried out in the presence of a base like sodium bicarbonate.
-
The intermediate is then acylated with methoxyacetyl chloride in the presence of a base such as triethylamine to yield metalaxyl.[8]
Quantitative Data for Metalaxyl Synthesis
| Parameter | Value | Reference |
| Starting Materials | 2,6-dimethylaniline, Mthis compound, Methoxyacetyl chloride | [7][8] |
| Key Reagents | Sodium bicarbonate, Triethylamine, 4-Dimethylaminopyridine (catalyst) | [8] |
| Reaction Type | N-alkylation followed by N-acylation | |
| Typical Yield | 80-82% | [7][8] |
| Purity | >89% | [8] |
Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Aryloxyphenoxypropionate (AOPP) herbicides, synthesized using this compound, act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[9][10] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[9] By blocking this enzyme, AOPP herbicides disrupt the production of lipids, leading to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass weeds.[11] Broadleaf plants are generally tolerant to AOPP herbicides because they possess a different, less sensitive form of the ACCase enzyme.[10]
Signaling Pathway: ACCase Inhibition by AOPP Herbicides
Caption: Inhibition of ACCase by AOPP herbicides disrupts fatty acid synthesis.
This compound remains a cornerstone intermediate in the agrochemical industry. Its application in the synthesis of highly effective herbicides and fungicides underscores its importance in modern agriculture. The synthetic routes outlined in this document provide a framework for the development and production of these vital crop protection agents. Further research into novel derivatives based on this versatile building block continues to be a promising avenue for the discovery of next-generation agrochemicals.
References
- 1. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 5. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 7. Metalaxyl synthesizing process - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. scielo.br [scielo.br]
Application Notes & Protocols: Nucleophilic Substitution with Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromopropionate is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure contains a reactive secondary bromide and an ester functional group, making it a valuable building block for introducing a propionate moiety into a wide range of molecules.[1][2] The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic displacement, primarily via the S(_N)2 mechanism. This reactivity is central to its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][4] These application notes provide a detailed overview of the standard protocols for performing nucleophilic substitution reactions with this compound, targeting key classes of nucleophiles relevant to drug discovery and development.
Reaction Mechanism: S(_N)2 Pathway
Nucleophilic substitution on this compound, a secondary alkyl halide, predominantly follows a bimolecular (S(_N)2) mechanism. This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack).[5][6][7] This leads to an inversion of stereochemistry at the chiral center.[8] The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[5] Steric hindrance around the reaction center plays a crucial role; while this compound is a secondary halide, the steric bulk is generally not prohibitive for many nucleophiles.[6][9][10]
References
- 1. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound [benchchem.com]
- 4. This compound | 535-11-5 [chemicalbook.com]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Esterification Reactions Involving Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromopropionate is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent in reactions that form new ester or ether linkages. Its reactivity stems from the presence of a bromine atom on the α-carbon to the ester carbonyl group, making it susceptible to nucleophilic substitution. This document provides detailed application notes and experimental protocols for esterification and analogous reactions involving this compound, with a focus on its application in the synthesis of biologically active molecules, such as herbicides and pharmaceutical intermediates.
Core Applications
The primary application of this compound in esterification-type reactions is in the synthesis of 2-aryloxypropanoates. This is achieved through a Williamson ether synthesis-like reaction, where a phenoxide ion acts as the nucleophile, displacing the bromide. This reaction is fundamental to the industrial synthesis of numerous agrochemicals and is also a key step in the preparation of certain pharmaceutical compounds.[1][2]
Key Reaction:
-
Williamson Ether Synthesis Analogue: Reaction with phenols to form 2-phenoxypropanoates. This reaction is widely used for the synthesis of herbicides.[1][3][4]
-
Nucleophilic Substitution with Carboxylates: Reaction with carboxylate anions to form α-acyloxypropanoates.[5]
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-aryloxypropanoates from this compound and various phenols.
| Phenol Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Cresol | K₂CO₃ | DMF | 70 | 72 | Not Specified | [6] |
| p-Nitrophenol* | K₂CO₃ | Chlorobenzene | 50 | Not Specified | Not Specified | [7] |
Note: This reaction was performed with ethyl 2-bromoacetate, but the conditions are relevant and adaptable for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-methylphenoxy)propionate
This protocol details the synthesis of an aryloxypropionate ester via the reaction of this compound with a substituted phenol.[6]
Materials:
-
o-Cresol (10.8 g, 0.1 mol)
-
This compound (18.1 g, 0.1 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (14.5 g)
-
Dimethylformamide (DMF) (50 ml)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Combine o-cresol, this compound, and anhydrous potassium carbonate in 50 ml of DMF in a round-bottom flask.
-
Heat the reaction mixture at 70°C for 72 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by distillation under reduced pressure.
Reaction Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of 2-aryloxypropanoates from this compound.
Caption: General workflow for 2-aryloxypropanoate synthesis.
Signaling Pathways
No relevant signaling pathways are directly associated with the synthetic chemical reactions of this compound. The applications of the products of these reactions, such as in herbicides or pharmaceuticals, may relate to specific biological pathways, but this is outside the scope of the reaction's application notes. For instance, some profens, which are structurally related to the products of these reactions, are known to be involved in metabolic chiral inversion.[8]
Phase-Transfer Catalysis in Esterification
For reactions involving immiscible reactants, such as an aqueous solution of a phenoxide and an organic solution of this compound, phase-transfer catalysis (PTC) can significantly enhance the reaction rate.[7][9][10] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
The following diagram illustrates the mechanism of phase-transfer catalyzed esterification.
Caption: Phase-transfer catalysis mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. ias.ac.in [ias.ac.in]
- 6. prepchem.com [prepchem.com]
- 7. ijche.com [ijche.com]
- 8. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Ethyl 2-Bromopropionate in Novel Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-bromopropionate (EBP) is a widely utilized and highly effective initiator in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its structure allows for the controlled initiation of polymerization for a wide range of monomers, leading to the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block and star polymers. This versatility makes EBP a crucial tool in the development of novel polymeric materials for various applications, including drug delivery, nanotechnology, and advanced materials.
These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of novel polymers via different ATRP techniques.
Synthesis of Polystyrene via Iron-Catalyzed ATRP
Iron-catalyzed ATRP offers a more environmentally friendly and cost-effective alternative to other transition metal-catalyzed systems. This compound is an effective initiator for the controlled polymerization of styrene using an iron-based catalyst.
Quantitative Data:
The following table summarizes the results of iron-catalyzed ATRP of styrene initiated by this compound under various conditions.
| Monomer | Initiator | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| Styrene | EBP | FeCl2/Iminodiacetic Acid | Bulk | 90 | 3 | 45 | 12,500 | 1.26 | [1] |
| Styrene | EBP | FeBr2/dNbpy | Bulk | 110 | 4 | 60 | 15,000 | 1.30 | [2] |
| Styrene | EBP | Fe(0)/FeBr3 | Bulk | 110 | 6 | 75 | 18,200 | 1.25 | [3] |
Experimental Protocol: Iron-Catalyzed ATRP of Styrene
This protocol describes a typical procedure for the bulk polymerization of styrene using an iron catalyst and this compound as the initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound (EBP)
-
Iron(II) chloride (FeCl2)
-
Iminodiacetic acid (IDA)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add FeCl2 (e.g., 0.063 g, 0.5 mmol) and iminodiacetic acid (e.g., 0.133 g, 1.0 mmol).
-
Seal the flask and subject it to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Add freshly purified styrene (e.g., 10 mL, 87.3 mmol) to the flask via a degassed syringe.
-
Add this compound (e.g., 0.073 mL, 0.5 mmol) to the reaction mixture via a degassed syringe to initiate the polymerization.
-
Place the Schlenk flask in a preheated oil bath at 90°C and stir the reaction mixture.
-
Monitor the polymerization by taking samples periodically for analysis by gas chromatography (GC) for conversion and gel permeation chromatography (GPC) for molecular weight and polydispersity.
-
To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the polymer with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the iron catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.
ATRP General Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Synthesis of Poly(methyl methacrylate) via ARGET ATRP
Activators Regenerated by Electron Transfer (ARGET) ATRP is a more robust version of ATRP that can be performed with significantly lower catalyst concentrations and is more tolerant to oxygen. This compound is an excellent initiator for the ARGET ATRP of methacrylates.
Quantitative Data:
The following table presents data from the ARGET ATRP of methyl methacrylate (MMA) initiated by this compound.
| Monomer | Initiator | Catalyst System | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| MMA | EBP | CuCl2/PMDETA | Glucose | Toluene | 80 | 4 | >90 | 48,700 | 1.27 | [4] |
| MMA | EBP | CuBr2/Me6TREN | Ascorbic Acid | DMF | 60 | 6 | 85 | 35,000 | 1.20 | [5] |
| MMA | EBP | CuCl2/TPMA | Sn(EH)2 | Anisole | 70 | 5 | 92 | 42,500 | 1.18 | [6] |
Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA)
This protocol outlines a typical procedure for the ARGET ATRP of MMA in solution.[4]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBP)
-
Copper(II) chloride (CuCl2)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Glucose (or other reducing agent)
-
Toluene (or other suitable solvent)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a Schlenk flask, dissolve CuCl2 (e.g., 0.0134 g, 0.1 mmol) and PMDETA (e.g., 0.173 g, 1.0 mmol) in toluene (10 mL).
-
Add MMA (e.g., 10 mL, 93.6 mmol) and this compound (e.g., 0.131 mL, 1.0 mmol) to the flask.
-
Add the reducing agent, glucose (e.g., 0.270 g, 1.5 mmol).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath thermostated at 80°C and begin stirring.
-
Monitor the reaction by taking samples at regular intervals for analysis by GC and GPC.
-
After the desired conversion is reached, stop the reaction by cooling and exposing the contents to air.
-
Purify the polymer by diluting with THF, passing through a neutral alumina column, and precipitating in cold methanol.
-
Dry the resulting polymer under vacuum.
ARGET ATRP Workflow
Caption: Experimental workflow for ARGET ATRP.
Synthesis of Poly(acrylates) and Block Copolymers
This compound is also a suitable initiator for the ATRP of various acrylates, such as n-butyl acrylate (n-BuA). Furthermore, the living nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition. A polymer chain synthesized using EBP retains a bromine end-group that can be used to initiate the polymerization of a second monomer.
Quantitative Data:
The following table provides representative data for the synthesis of poly(n-butyl acrylate) and a block copolymer initiated by EBP or a similar bromo-initiator.
| Polymer | Initiator | Catalyst System | Solvent | Temp (°C) | Mn ( g/mol ) | Mw/Mn | Reference |
| Poly(n-BuA) | EBP | NiBr2(PPh3)2 | Toluene | 85 | 15,000 | <1.2 | [7] |
| PS-b-PMMA | PS-Br macroinitiator | FeCl2/IDA | Bulk | 90 | 32,510 | 1.51 | [1] |
Experimental Protocol: Synthesis of a Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Block Copolymer
This protocol describes the synthesis of a PS-Br macroinitiator using EBP, followed by chain extension with MMA.
Part A: Synthesis of Polystyrene Macroinitiator (PS-Br)
-
Follow the protocol for the iron-catalyzed ATRP of styrene as described in Section 1, using this compound as the initiator.
-
Stop the polymerization at a relatively low conversion (e.g., 40-50%) to ensure high end-group fidelity.
-
Purify the PS-Br by precipitation in methanol and dry it thoroughly.
-
Characterize the molecular weight and PDI of the PS-Br macroinitiator by GPC.
Part B: Chain Extension with Methyl Methacrylate (MMA)
-
In a Schlenk flask, dissolve the purified PS-Br macroinitiator in MMA.
-
Add the catalyst system (e.g., FeCl2/IDA) as described in the iron-catalyzed ATRP protocol.
-
Degas the mixture and heat to the desired reaction temperature (e.g., 90°C).
-
Monitor the polymerization of the second block.
-
Quench and purify the final block copolymer as previously described.
Block Copolymer Synthesis Workflow
Caption: Workflow for the synthesis of block copolymers via ATRP.
This compound is a versatile and efficient initiator for the synthesis of a wide variety of novel polymers through Atom Transfer Radical Polymerization. The protocols and data presented here demonstrate its utility in iron-catalyzed ATRP and ARGET ATRP for producing well-defined homopolymers and block copolymers. By carefully selecting the reaction conditions, researchers can tailor the properties of the resulting polymers for specific applications in materials science and drug development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Development of Environmentally Friendly Atom Transfer Radical Polymerization | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mail.lifescienceglobal.com [mail.lifescienceglobal.com]
- 5. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by this compound | Journal of Research Updates in Polymer Science [lifescienceglobal.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Reactions with Ethyl 2-bromopropionate
Ethyl 2-bromopropionate is a versatile reagent in organic synthesis, primarily utilized for its reactive carbon-bromine bond. Its structure allows it to serve as an efficient precursor in a variety of transformations, including carbon-carbon bond formation and as an initiator in controlled radical polymerization. These applications are crucial for researchers in materials science and drug development for synthesizing complex molecules and polymers with well-defined architectures.
This document provides detailed application notes and experimental protocols for two key reactions involving this compound: the Reformatsky reaction and Atom Transfer Radical Polymerization (ATRP).
Application Note 1: The Reformatsky Reaction for β-Hydroxy Ester Synthesis
The Reformatsky reaction is a powerful method for forming carbon-carbon bonds. It involves the reaction of an α-halo ester, such as this compound, with an aldehyde or ketone in the presence of metallic zinc.[1] The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing side reactions like self-condensation of the ester.[1][2] This chemoselectivity makes it an invaluable tool for the synthesis of β-hydroxy esters, which are important structural motifs in many natural products and pharmaceutical compounds.
Quantitative Data for Reformatsky Reaction
The following table summarizes typical conditions for a Reformatsky-type reaction. The data is based on protocols for analogous α-halo esters, which are directly applicable to this compound.
| Parameter | Value / Compound | Reference |
| α-Halo Ester | This compound | - |
| Electrophile | Ketone or Aldehyde (e.g., Benzaldehyde) | [3][4] |
| Metal | Activated Zinc Dust | [3][5] |
| Solvent | Toluene or THF | [3][5] |
| Reagent Ratio (Ester:Electrophile:Zn) | 1.0 : 1.0 : 1.5-3.0 eq | [3][5] |
| Reaction Temperature | 60 - 90 °C | [3][5] |
| Reaction Time | 30 min - 3 h | [3][5] |
| Workup | Aqueous Acid (e.g., 10% HCl) | [5] |
| Typical Yield | 60 - 86% | [3][5] |
Detailed Experimental Protocol: Reformatsky Reaction
This protocol details the synthesis of a β-hydroxy ester using this compound and a generic ketone.
Materials:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Activated Zinc dust
-
Iodine (crystal, for activation)
-
This compound
-
Ketone (e.g., Acetophenone)
-
Anhydrous Toluene
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate or MTBE for extraction
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with the condenser and dropping funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Zinc Activation: To the flask, add activated zinc dust (3.0 eq) and a small crystal of iodine. Add 50 mL of anhydrous toluene. Stir and heat the suspension to reflux for approximately 5-10 minutes until the iodine color disappears, then cool to room temperature.
-
Reagent Addition: In the dropping funnel, prepare a solution of the ketone (1.0 eq) and this compound (1.5 eq) in 15 mL of anhydrous toluene.
-
Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. An exotherm should be observed. Once the initial reaction subsides, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
Heating: After the addition is complete, heat the reaction mixture to 90 °C for 30 minutes to ensure completion.[3]
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by adding 10% aqueous HCl dropwise until the excess zinc has dissolved.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or MTBE (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ester.
Experimental Workflow: Reformatsky Reaction
Caption: Workflow for the synthesis of β-hydroxy esters via the Reformatsky reaction.
Application Note 2: Initiating Controlled Polymerization via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[6] this compound (EBrP) is an excellent initiator for ATRP due to the lability of its C-Br bond, which can be reversibly cleaved by a transition metal catalyst (typically copper or iron) to generate a radical.[7][8] This process allows for the controlled, sequential addition of monomer units. A variation, Activators Regenerated by Electron Transfer (ARGET) ATRP, allows for a significant reduction in the amount of catalyst needed by continuously regenerating the active catalyst state with a reducing agent, making it a "greener" and more industrially viable method.
Quantitative Data for ATRP of Methyl Methacrylate (MMA)
The following table presents experimental data for both a traditional iron-mediated ATRP and a copper-mediated ARGET ATRP of MMA using this compound as the initiator.
| Parameter | Iron-Mediated ATRP | ARGET ATRP | Reference |
| Initiator (I) | This compound (EBrP) | This compound (EBrP) | |
| Monomer (M) | Methyl Methacrylate (MMA) | Methyl Methacrylate (MMA) | |
| Catalyst | FeCl₂ | CuCl₂ | |
| Ligand | Isophthalic Acid | PMDETA | |
| Reducing Agent | None | Glucose | |
| Solvent | DMF (3.23% v/v) | Toluene (50% v/v) | |
| Molar Ratio [M]:[I]:[Cat]:[Ligand] | 142 : 1 : 1 : 2 | 500 : 1 : 0.1 : 1 | |
| Temperature | 80 °C | 80 °C | |
| Time | 10 h | 4 h | [3] |
| Conversion | ~80% | >90% | [3] |
Detailed Experimental Protocol: Iron-Mediated ATRP of MMA
This protocol is adapted from a literature procedure for the polymerization of methyl methacrylate initiated by this compound.
Materials:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/Nitrogen Schlenk line
-
Syringes for liquid transfer
-
Thermostatted oil bath
-
Iron(II) Chloride (FeCl₂)
-
Isophthalic Acid (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (EBrP)
-
Methanol
-
Tetrahydrofuran (THF) for analysis
Procedure:
-
Catalyst/Ligand Preparation: Add FeCl₂ (1.0 eq) and isophthalic acid (2.0 eq) to the Schlenk flask.
-
Degassing: Seal the flask and connect it to the Schlenk line. Perform at least three vacuum-nitrogen cycles to remove oxygen from the solid components.
-
Solvent Addition: Add a small amount of anhydrous DMF (e.g., to constitute ~3% of the final reaction volume) via a degassed syringe. Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Addition of Monomer and Initiator: Using degassed syringes, introduce the MMA monomer followed by the this compound initiator into the flask.
-
Polymerization: Immerse the flask in the preheated oil bath set to 80 °C and begin vigorous stirring. The reaction is typically run for several hours (e.g., 5-10 hours). Samples can be taken periodically via syringe to monitor conversion (gravimetrically) and molecular weight (GPC).
-
Termination and Precipitation: After the desired time, stop the reaction by cooling the flask to room temperature and exposing the contents to air. Dilute the viscous solution with THF.
-
Purification: Precipitate the polymer by slowly pouring the THF solution into a large volume of a non-solvent, such as cold methanol.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Experimental Workflow: ATRP
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Deuterated Ethyl 2-Bromopropionate in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of deuterated ethyl 2-bromopropionate, specifically this compound-d3, in elucidating reaction mechanisms. The primary application discussed is its use in determining the kinetic isotope effect (KIE) to distinguish between competing reaction pathways, such as in elimination reactions.
Introduction to Mechanistic Studies using Isotope Labeling
The substitution of an atom with its isotope can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. The KIE is particularly pronounced when a C-H bond is replaced by a C-D bond, as deuterium is twice as heavy as protium. The breaking of a C-D bond requires more energy and therefore proceeds at a slower rate than the breaking of a C-H bond. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can infer whether the C-H bond is broken in the rate-determining step of the reaction.
A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage in the rate-determining step. This information is crucial for differentiating between concerted mechanisms (e.g., E2 elimination) and stepwise mechanisms where C-H bond breaking is not rate-limiting (e.g., E1 elimination).
Application: Differentiating E1 and E2 Elimination Mechanisms
A classic application of deuterated alkyl halides is in distinguishing between the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction pathways. While a specific study detailing the KIE for this compound was not identified in the literature, the closely related compound, 2-bromopropane, serves as an excellent and directly analogous model. The principles and expected outcomes are transferable to this compound.
In an E2 reaction, a strong base abstracts a proton from a carbon adjacent to the leaving group in a single, concerted step. Therefore, the C-H bond is broken in the rate-determining step, and a significant primary KIE is expected.
Conversely, the E1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The subsequent deprotonation of the carbocation is a fast step. As the C-H bond is not broken in the rate-determining step, a negligible or very small KIE is anticipated.
The reaction of 2-bromopropane with sodium ethoxide is known to proceed via an E2 mechanism, and a significant deuterium isotope effect is observed.[1][2][3] The reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than that of its deuterated counterpart, providing strong evidence for an E2 mechanism where the C-H bond is broken in the rate-determining step.[1][2][3]
Quantitative Data: Kinetic Isotope Effect
The following table summarizes the expected kinetic data for the elimination reaction of a secondary bromoalkane with a strong base, based on the established data for 2-bromopropane.
| Reactant | Rate Constant (Relative) | Kinetic Isotope Effect (kH/kD) |
| This compound | kH | \multirow{2}{}{Expected to be significant (e.g., ~6-7)} |
| This compound-d3 | kD | |
| Reference: 2-bromopropane | kH | \multirow{2}{}{6.7 [1][2][3]} |
| Reference: 2-bromo-1,1,1,3,3,3-d6-propane | kD |
Experimental Protocols
This section provides a detailed protocol for a representative experiment to determine the kinetic isotope effect for the elimination reaction of this compound.
Protocol: Determination of the Kinetic Isotope Effect for the E2 Elimination of this compound
Objective: To measure and compare the rates of elimination of this compound and this compound-d3 with sodium ethoxide to determine the primary kinetic isotope effect.
Materials:
-
This compound
-
This compound-d3
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Internal standard (e.g., undecane or dodecane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) of both this compound and this compound-d3 in anhydrous ethanol in separate volumetric flasks.
-
Add a known concentration of an internal standard to each solution. The internal standard should be a compound that is stable under the reaction conditions and has a distinct retention time from the reactants and products.
-
-
Preparation of Base Solution:
-
Prepare a stock solution of sodium ethoxide in anhydrous ethanol (e.g., 0.5 M).
-
-
Kinetic Runs:
-
Set up two parallel reactions, one with the non-deuterated and one with the deuterated substrate.
-
Place the reactant solutions in a constant temperature bath (e.g., 50 °C) to equilibrate.
-
Initiate the reaction by adding a pre-heated aliquot of the sodium ethoxide solution to each reactant solution. The final concentrations should be, for example, 0.05 M for the substrate and 0.25 M for the base.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a dilute acid solution (e.g., 1 M HCl).
-
-
Analysis:
-
Analyze the quenched samples by gas chromatography.
-
Monitor the disappearance of the this compound (or its deuterated analog) peak area relative to the internal standard peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the substrate (ln[Substrate]) versus time for both the deuterated and non-deuterated reactions.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs) for each reaction.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the base (k = k_obs / [Base]).
-
Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.
-
Visualizations
Logical Workflow for KIE Determination
Caption: Logic for using KIE to determine the reaction mechanism.
Experimental Workflow for KIE Measurement
Caption: Experimental workflow for determining the KIE.
Signaling Pathway: E1 vs. E2 Elimination
Caption: Comparison of E1 and E2 elimination pathways.
References
Troubleshooting & Optimization
Common side reactions and byproducts in Ethyl 2-bromopropionate synthesis
Technical Support Center: Ethyl 2-bromopropionate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves a two-step process:
-
Bromination: Propionic acid is subjected to α-bromination using bromine (Br₂) and a catalyst, typically red phosphorus or phosphorus tribromide (PBr₃), to form 2-bromopropionic acid. This is known as the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4]
-
Esterification: The resulting 2-bromopropionic acid is then esterified with ethanol, usually in the presence of an acid catalyst like sulfuric acid, to yield this compound.[5][6]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions of concern are:
-
Polybromination: Formation of di- or tri-brominated propionic acid derivatives can occur if reaction conditions are not carefully controlled.[1][5]
-
Hydrolysis: The intermediate, 2-bromopropionyl bromide, and the final product, this compound, can hydrolyze back to the carboxylic acid in the presence of water.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction, and failure to remove water can lead to a lower yield of the desired ester.[6][7]
Q3: How can I minimize the formation of polybrominated byproducts?
A3: To minimize polybromination, it is crucial to maintain strict control over the reaction's stoichiometry and temperature.[1] Using the correct molar equivalents of bromine is essential. The reaction should be monitored to prevent over-bromination.
Q4: What is the role of phosphorus in the Hell-Volhard-Zelinsky reaction?
A4: Phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ. The PBr₃ then converts the carboxylic acid into an acyl bromide. This acyl bromide intermediate more readily tautomerizes to an enol, which is the species that reacts with bromine at the α-carbon.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Bromination | Monitor the reaction progress via GC or TLC to ensure full conversion of propionic acid. | Insufficient reaction time or temperature can lead to unreacted starting material. |
| Hydrolysis of Acyl Bromide | Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The 2-bromopropionyl bromide intermediate is sensitive to moisture and can hydrolyze back to 2-bromopropionic acid. |
| Reversible Esterification | Use a large excess of ethanol and a strong acid catalyst. Remove water as it forms, for example, by using a Dean-Stark apparatus or a drying agent.[6][7] | The Fischer esterification is an equilibrium process. Removing one of the products (water) drives the equilibrium towards the formation of the ester.[6] |
| Loss During Workup | During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester. Minimize emulsion formation during extractions. | The ester can be susceptible to hydrolysis under acidic or basic conditions. Physical loss during separation phases can also significantly reduce yield. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Mitigation and Removal |
| Unreacted Propionic Acid | GC-MS, ¹H NMR (singlet around 11-12 ppm) | Wash the crude product with a dilute solution of sodium bicarbonate to neutralize and remove the acidic starting material. |
| 2-Bromopropionic Acid | GC-MS, ¹H NMR | Similar to propionic acid, wash with a dilute base. Ensure the esterification reaction goes to completion. |
| Polybrominated Species (e.g., Ethyl 2,3-dibromopropionate) | GC-MS, Mass Spectrometry | Carefully control the stoichiometry of bromine during the HVZ reaction.[1] Purification via fractional distillation under reduced pressure is effective for separation.[1] |
| Ethanol | ¹H NMR (characteristic triplet and quartet) | Remove residual ethanol by rotary evaporation before final purification. A high-vacuum distillation should effectively separate the higher-boiling product from ethanol. |
Quantitative Data Summary
The following table summarizes yield and purity data from various synthesis protocols.
| Methodology | Catalyst | Yield (%) | Purity (%) | Reference |
| Bromination of Propionic Acid followed by Esterification | Composite Catalyst | 97.6 | 99.2 | [5] |
| Bromination of Propionic Acid followed by Esterification (alternative catalyst prep) | Composite Catalyst | 89.9 | 96.7 | [5] |
| Esterification of β-bromopropionic acid with Ethanol | Sulfosalicylic Acid | 85-87 | Not Specified | [7] |
| Esterification of 2-bromopropionic acid with Ethanol | 1M HCl in Et₂O | ~75 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via HVZ Reaction and Subsequent Esterification
This protocol is a generalized procedure based on common laboratory practices.
Step A: Bromination of Propionic Acid to 2-Bromopropionyl Bromide [9]
-
To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction can be exothermic, so initial warming to 40-50°C may be required to initiate it, followed by cooling if necessary to control the rate.
-
After the addition is complete, gently reflux the mixture for 2-4 hours until the reaction is complete (monitored by the disappearance of the bromine color).
-
Distill the mixture to obtain 2-bromopropionyl bromide.
Step B: Esterification of 2-Bromopropionic Acid [5] Note: This can be performed after hydrolyzing the 2-bromopropionyl bromide to 2-bromopropionic acid or directly in some procedures.
-
Add the 2-bromopropionic acid intermediate to a reaction vessel containing an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for 2-6 hours. To improve the yield, remove the water formed during the reaction using a Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the ethanol under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[1]
Visualizations
Hell-Volhard-Zelinsky (HVZ) Reaction Pathway
Caption: Key Stages of the Hell-Volhard-Zelinsky Reaction
Troubleshooting Workflow for Impure Product
Caption: Troubleshooting Workflow for Product Impurities
References
- 1. guidechem.com [guidechem.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. allaboutchemistry.net [allaboutchemistry.net]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 535-11-5 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Ethyl 2-bromopropionate Purification
This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of crude Ethyl 2-bromopropionate. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as propionic acid or 2-bromopropionic acid, residual catalysts (e.g., red phosphorus or phosphorus tribromide), acidic byproducts like hydrogen bromide (HBr), and side-reaction products such as ethyl hydracrylate, which can form if water is present during synthesis.[1] The crude product may also contain colored impurities.
Q2: Why is my purified this compound yellow?
A2: A yellow tint in the final product can indicate the presence of impurities.[2][3] This could be due to residual bromine from the synthesis or decomposition products. Ensuring thorough washing and proper distillation can help remove these colored impurities. The product should be a clear, colorless to very slightly yellow liquid.[2][4]
Q3: What is the purpose of washing the crude product with sodium bicarbonate or sodium carbonate solution?
A3: Washing with a mild base like sodium bicarbonate or sodium carbonate is crucial for neutralizing and removing acidic impurities, particularly residual HBr and any unreacted 2-bromopropionic acid.[1][4][5] This step is essential to prevent decomposition of the ester during distillation and storage.
Q4: Why is distillation under reduced pressure recommended?
A4: this compound has a relatively high boiling point at atmospheric pressure (156-160 °C).[6][7] Distillation at this temperature can lead to decomposition. Reduced pressure distillation allows the compound to boil at a lower temperature, minimizing thermal degradation and improving the purity of the final product. A typical boiling point under reduced pressure is 60-65 °C at 15 mm Hg.[1]
Q5: How should I properly store purified this compound?
A5: Purified this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[2][6] It is recommended to store it below +30°C in a tightly sealed, light-resistant container.[2][4] The compound is incompatible with strong bases, acids, oxidizing agents, and reducing agents.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Loss of product during aqueous washing due to its slight water solubility. - Decomposition during distillation at atmospheric pressure. - Inefficient fractional distillation leading to product loss in mixed fractions. | - Ensure the initial synthesis reaction has gone to completion. - Minimize the volume of aqueous solutions used for washing and perform back-extractions of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.[5] - Perform distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[1] - Use a fractionating column and carefully monitor the distillation temperature to ensure sharp cuts between fractions. |
| Product Decomposes During Distillation | - Presence of acidic impurities. - Distillation temperature is too high. - Presence of water leading to hydrolysis. | - Ensure the crude product is thoroughly washed with a sodium bicarbonate or carbonate solution to remove all acidic impurities.[1][4] - Use a vacuum to reduce the boiling point.[1] - Thoroughly dry the product with a drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation.[4][5] |
| Cloudy Appearance of Final Product | - Presence of water. - Insoluble impurities. | - Ensure the product is adequately dried with a drying agent before the final distillation. - Filter the dried solution before distillation to remove any solid particles.[5] |
| Final Product is Acidic (Tested with pH paper) | - Incomplete neutralization during washing. | - Repeat the washing step with a saturated sodium bicarbonate solution until the aqueous layer is basic.[4] Ensure vigorous mixing to allow for complete neutralization. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Purification
This protocol describes a typical purification procedure for crude this compound after synthesis.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel.
-
Dilution: If the crude product is highly viscous, dilute it with a water-immiscible organic solvent like ethyl acetate or diethyl ether to facilitate washing.
-
Acid Wash (Optional): If the synthesis was conducted under basic conditions, a wash with dilute acid (e.g., 1 M HCl) might be necessary.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[4] Shake the separatory funnel vigorously, venting frequently to release any evolved CO2 gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.[4]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Vacuum Distillation: Transfer the crude ester to a distillation flask and perform a fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 69-70 °C at reduced pressure).[9]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boiling Point (Atmospheric Pressure) | 156-160 °C | [4][6][7] |
| Boiling Point (Reduced Pressure) | 60-65 °C / 15 mm Hg | [1] |
| Density | ~1.394 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | ~1.446 | [4] |
| Purity (Post-Purification) | >98.0% (GC) | [10] |
Process Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 535-11-5 [chemicalbook.com]
- 5. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]
- 10. A10820.18 [thermofisher.com]
Technical Support Center: Synthesis of Ethyl 2-bromopropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-bromopropionate for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Bromination: The initial bromination of propionic acid is a critical step. Ensure you are using an effective catalyst and optimal reaction conditions.
-
Catalyst Choice: While red phosphorus can be used, it may lead to side reactions and higher impurity levels.[1] Using a composite catalyst can significantly improve yield and purity, with some methods reporting yields as high as 97.6-98.1%.[1]
-
Reaction Temperature: The bromination reaction temperature should be carefully controlled, typically in the range of 102-105 °C.[1]
-
-
Inefficient Esterification: The subsequent esterification of 2-bromopropionic acid with ethanol is an equilibrium-driven reaction.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants and lowering the yield.[2] Employing a method to remove water as it forms, such as azeotropic distillation with a Dean-Stark apparatus, is crucial for driving the reaction to completion.[2][3]
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary for the Fischer esterification.[2][4][5]
-
Excess Alcohol: Using a large excess of ethanol can also shift the equilibrium towards the product side, improving the yield.[5][6]
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the formation of di-brominated species or other impurities.[1] Optimizing catalyst and reaction conditions can help minimize these.[1]
Q2: I am observing significant impurities in my final product after purification. What are these impurities and how can I minimize them?
A2: Impurities can arise from both the bromination and esterification steps.
-
Unreacted Starting Materials: Residual propionic acid or 2-bromopropionic acid can contaminate the final product.
-
Byproducts from Bromination: As mentioned, side reactions during bromination can lead to impurities. The choice of catalyst is critical here; composite catalysts are reported to reduce byproduct formation.[1]
-
Byproducts from Esterification: The formation of ethyl hydracrylate can occur if water is not effectively removed during esterification.[3]
-
Solvent Residues: Ensure complete removal of any solvents used during the reaction or workup (e.g., carbon tetrachloride, ethyl acetate) through distillation.[1][3]
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification method is distillation under reduced pressure (vacuum distillation).[1][7] This allows for the separation of the desired product from less volatile impurities and unreacted starting materials. Prior to distillation, a thorough aqueous workup as described in Q2 is crucial.
Q4: Can you provide a comparison of different synthesis methods for this compound?
A4: The two primary methods are the direct bromination of propionic acid followed by esterification, and the Hell-Volhard-Zelinsky (HVZ) reaction to form 2-bromopropionyl bromide, which is then esterified.
| Feature | Bromination followed by Esterification | Hell-Volhard-Zelinsky (HVZ) Reaction |
| Starting Materials | Propionic acid, Bromine, Ethanol | Propionic acid, Bromine, Phosphorus tribromide (or red phosphorus), Ethanol |
| Key Intermediates | 2-Bromopropionic acid | 2-Bromopropionyl bromide |
| Reported Yield | Can reach up to 98% with optimized catalysts.[1] | Generally high, around 85%.[8] |
| Reaction Conditions | Bromination at ~102-105°C, followed by esterification.[1] | Often requires higher temperatures and longer reaction times.[8][9] |
| Advantages | Can achieve very high yields and purity with modern catalysts, potentially simpler workup.[1] | A classic and reliable method for α-halogenation of carboxylic acids.[10][11] |
| Disadvantages | Yield and purity are highly dependent on the catalyst.[1] | Can involve harsh reagents like phosphorus tribromide and may generate more corrosive byproducts.[12] |
Experimental Protocols
Protocol 1: Synthesis via Bromination and Fischer Esterification
This protocol is based on a high-yield method using a composite catalyst.[1]
Step 1: Bromination
-
To a reaction kettle, add propionic acid and a composite catalyst.
-
Stir the mixture for 10-30 minutes.
-
Heat the mixture to 102-105 °C.
-
Slowly add bromine dropwise while maintaining the temperature and stirring.
-
After the addition is complete, continue to stir at the same temperature for 80-100 minutes.
-
Recover any unreacted propionic acid by distillation at 140-145 °C.
-
Allow the reaction mixture to cool, yielding the crude bromination product.
Step 2: Esterification
-
To the crude bromination product, add carbon tetrachloride and stir.
-
Add absolute ethanol dropwise.
-
After the addition, continue stirring for 40 minutes.
-
Heat the mixture to 75 °C and maintain for 2 hours.
-
Remove the carbon tetrachloride by evaporation.
-
Wash the resulting crude esterification product sequentially with sodium carbonate solution and deionized water.
-
Filter to remove any solid catalyst.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and purify the filtrate by reduced pressure distillation to obtain this compound.
Protocol 2: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction
This is a general procedure for the HVZ reaction followed by esterification.[8][10][12]
Step 1: Formation of α-Bromo Acyl Bromide
-
In a flask equipped with a reflux condenser, combine propionic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Heat the mixture.
-
Slowly add bromine (Br₂) dropwise.
-
Reflux the mixture until the reaction is complete. This will yield 2-bromopropionyl bromide.
Step 2: Esterification
-
Cool the reaction mixture to 0 °C.
-
Carefully and slowly add ethanol to the 2-bromopropionyl bromide.
-
Allow the reaction to proceed. The 2-bromopropionyl bromide will react with ethanol to form this compound.
-
After the reaction is complete, perform an aqueous workup similar to Protocol 1 (washing with sodium bicarbonate, water, and brine).
-
Purify the final product by vacuum distillation.
Visualizations
References
- 1. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 535-11-5 [chemicalbook.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 11. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 12. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
Technical Support Center: Ethyl 2-bromopropionate Storage and Stability
Welcome to the Technical Support Center for Ethyl 2-bromopropionate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and kept upright to avoid leakage.[1] It is also crucial to protect the compound from light, as it can be light-sensitive.[2]
Q2: What are the primary signs of degradation of this compound?
A2: Visual inspection can often provide the first clues of degradation. A pure sample of this compound is a colorless to very slightly yellow liquid.[3] Development of a significant yellow or brown color can indicate the presence of degradation products. Additionally, a sharp, pungent odor may become more pronounced with decomposition. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify impurities.
Q3: What common impurities might be present in this compound, and what are their potential sources?
A3: Common impurities can arise from both the synthesis process and subsequent degradation.
-
Synthesis-Related Impurities: Unreacted starting materials such as 2-bromopropionic acid and ethanol may be present. Side-reaction products like 2,3-dibromopropionic acid can also be formed during synthesis.[4]
-
Degradation Products: The primary degradation products are 2-bromopropionic acid and ethanol, formed through hydrolysis. In the presence of a base, elimination reactions can occur, though this is less common under typical storage conditions.
Q4: How does exposure to moisture affect the stability of this compound?
A4: Exposure to moisture can lead to the hydrolysis of the ester bond in this compound. This reaction produces 2-bromopropionic acid and ethanol. The presence of acidic or basic impurities can catalyze this process. It is imperative to store the compound in a tightly sealed container in a dry environment to minimize hydrolysis.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be light-sensitive.[2] Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to a variety of degradation products and a noticeable discoloration of the liquid. To mitigate this, always store the compound in an opaque or amber-colored container in a dark location.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected reaction yields.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | 1. Visual Inspection: Check for discoloration (yellowing).2. Purity Analysis: Assess the purity of the starting material using GC or HPLC (see Experimental Protocols section).3. Use a Fresh Bottle: If degradation is suspected, open a new, sealed bottle of the reagent and repeat the experiment. |
| Presence of Water | 1. Dry Glassware: Ensure all reaction glassware is thoroughly dried before use.2. Anhydrous Solvents: Use freshly dried, anhydrous solvents for the reaction.3. Inert Atmosphere: If the reaction is particularly sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Reagents | 1. Review Reaction Conditions: Ensure that strong bases are not used if substitution is the desired outcome, as this can favor elimination reactions.2. Check for Contaminants: Verify the purity of other reagents and solvents used in the reaction. |
Problem 2: Appearance of unexpected side products in the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Identify the Side Product: Use analytical techniques like GC-MS or LC-MS to identify the unexpected peak. If it corresponds to 2-bromopropionic acid, hydrolysis is the likely cause.2. Mitigate Moisture: Follow the steps outlined in "Problem 1" for excluding water from the reaction. |
| Base-Induced Elimination | 1. Analyze Reaction Conditions: This is more likely if a strong, non-nucleophilic base is used, especially at elevated temperatures.2. Modify Base/Solvent System: Consider using a weaker base or a different solvent system to favor the desired reaction pathway. |
| Thermal Degradation | 1. Lower Reaction Temperature: If the reaction is performed at high temperatures, thermal decomposition may occur, leading to the formation of hydrogen bromide and other byproducts.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes the key factors influencing its stability based on available safety and handling information.
| Condition | Effect on Stability | Primary Degradation Products |
| Elevated Temperature | Increased rate of decomposition. | Carbon oxides, Hydrogen bromide gas.[1] |
| Exposure to Light (UV) | Promotes degradation, often leading to discoloration. | A complex mixture of radical-initiated byproducts. |
| Presence of Water/Moisture | Hydrolysis of the ester linkage. | 2-Bromopropionic acid, Ethanol. |
| Acidic Conditions | Catalyzes hydrolysis. | 2-Bromopropionic acid, Ethanol. |
| Basic Conditions | Promotes hydrolysis and/or elimination. | 2-Bromopropionic acid, Ethanol, Propene derivatives. |
| Presence of Oxidizing Agents | Can lead to decomposition. | Various oxidation products. |
| Presence of Reducing Agents | Can lead to decomposition. | Various reduction products. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of this compound and detecting volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injector and Detector Temperatures:
-
Injector: 250°C.
-
Detector: 280°C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peaks and calculate the area percentage of the main peak corresponding to this compound. The retention time should be compared to a known standard.
Protocol 2: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a stability-indicating HPLC method to separate this compound from its primary hydrolysis product, 2-bromopropionic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 30% B to 80% B.
-
10-12 min: 80% B to 30% B.
-
12-15 min: Hold at 30% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a sample solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Data Analysis: Monitor the retention times and peak areas. This compound will have a longer retention time than the more polar 2-bromopropionic acid.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Preventing decomposition of Ethyl 2-bromopropionate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromopropionate. The information provided aims to help you minimize decomposition and improve yields in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated carboxylic acid ester with the chemical formula C₅H₉BrO₂.[1][2] It is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2] Due to the reactivity of the bromine atom at the alpha position to the carbonyl group, it is a versatile intermediate in organic synthesis.[1][2] Its primary applications are in the pharmaceutical industry as a building block for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] It is also used in the manufacturing of agrochemicals and specialty polymers.[1]
Q2: What are the main decomposition pathways for this compound during a reaction?
The two primary decomposition pathways for this compound are hydrolysis and elimination .
-
Hydrolysis: The ester functional group can be hydrolyzed to 2-bromopropionic acid and ethanol. This can be catalyzed by both acids and bases. The carbon-bromine bond can also undergo hydrolysis, although this is generally slower than ester hydrolysis.
-
Elimination (E2 Reaction): In the presence of a strong base, this compound can undergo an E2 elimination reaction to form ethyl acrylate and hydrogen bromide.[3][4] This is a significant side reaction that can reduce the yield of the desired substitution product.
Q3: How can I minimize the decomposition of this compound?
Minimizing decomposition involves careful control of reaction conditions:
-
Temperature: Lowering the reaction temperature will generally decrease the rates of both hydrolysis and elimination.
-
pH: Maintaining a neutral or slightly acidic pH can help to prevent base-catalyzed hydrolysis and elimination. If a base is required for the reaction, a non-nucleophilic, sterically hindered base is recommended.
-
Choice of Base: To favor substitution over elimination, use a weak or sterically hindered, non-nucleophilic base. Strong, unhindered bases like sodium hydroxide or potassium hydroxide in ethanol will promote the E2 elimination pathway.[3][4][5]
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred over protic solvents like ethanol, which can participate in and promote elimination reactions.[5]
-
Moisture Control: Ensure all reagents and solvents are dry to minimize hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired substitution product and formation of a volatile, sweet-smelling byproduct. | E2 Elimination: The reaction conditions are favoring the elimination of HBr to form ethyl acrylate. This is common when using strong, non-hindered bases (e.g., NaOH, KOH in ethanol) and/or high temperatures.[3][4][5] | 1. Switch to a non-nucleophilic, sterically hindered base: Use bases like N,N-diisopropylethylamine (DIPEA), 1,8-diazabicycloundec-7-ene (DBU), or potassium tert-butoxide.[6] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Change the solvent: Use an aprotic solvent such as THF, DMF, or acetonitrile instead of a protic solvent like ethanol. |
| Presence of an acidic impurity in the final product. | Hydrolysis: The ester group of this compound has been hydrolyzed to 2-bromopropionic acid. This can be caused by the presence of water or acidic/basic conditions. | 1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Control pH: If possible, run the reaction under neutral conditions. If an acid or base is used, perform a careful workup to neutralize it. 3. Purification: The acidic impurity can often be removed by a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during workup, followed by extraction. |
| Reaction mixture turns brown and/or a solid precipitates. | Decomposition and Polymerization: The formation of HBr from elimination can lead to acidic conditions that catalyze further decomposition and polymerization of the resulting ethyl acrylate. | 1. Use a scavenger for HBr: Adding a non-nucleophilic base can neutralize the HBr as it is formed. 2. Maintain an inert atmosphere: Perform the reaction under nitrogen or argon to prevent oxidation, which can be exacerbated by decomposition products. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Elimination
This protocol provides a general method for reacting this compound with a nucleophile while minimizing the competing E2 elimination reaction.
Reagents and Materials:
-
This compound
-
Nucleophile
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., THF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for inert gas.
-
Under a positive pressure of nitrogen or argon, add the nucleophile and the anhydrous aprotic solvent to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the stirred solution.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Decomposition and Prevention Strategies
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Strategy to Minimize E2 Elimination
Caption: Decision pathway for base selection to favor substitution.
Experimental Workflow for a Substitution Reaction
Caption: Workflow for a substitution reaction with this compound.
References
Technical Support Center: Optimizing Reactions with Ethyl 2-bromopropionate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Ethyl 2-bromopropionate in your experiments.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common challenges in reactions involving this compound, particularly in Atom Transfer Radical Polymerization (ATRP) and nucleophilic substitution reactions.
Atom Transfer Radical Polymerization (ATRP)
This compound is a widely used initiator in ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[1][2] However, achieving optimal results requires careful control of reaction parameters.
Frequently Asked Questions (FAQs):
-
Q1: My ATRP reaction has a high polydispersity index (PDI). What are the possible causes and solutions?
A1: A high PDI in ATRP indicates poor control over the polymerization process. Several factors can contribute to this issue:
-
Presence of Oxygen: Oxygen can terminate radical chains and deactivate the copper catalyst, leading to a loss of control.[3] Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.
-
Inappropriate Catalyst/Initiator Ratio: The ratio of the copper catalyst to the initiator is crucial for maintaining the equilibrium between active and dormant species. A low catalyst concentration can lead to a slower deactivation rate, resulting in a higher concentration of radicals and increased termination reactions.
-
Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broad molecular weight distribution. Ensure you are using an efficient catalyst system for your specific monomer.
-
High Temperature: While higher temperatures can increase the polymerization rate, they can also promote side reactions and chain transfer, leading to a higher PDI. Optimize the temperature for your specific system.
-
-
Q2: The initiation of my ATRP reaction is inefficient, resulting in a lower molecular weight than theoretically predicted. How can I improve this?
A2: Low initiation efficiency means that not all initiator molecules are starting a polymer chain. Consider the following:
-
Catalyst Activity: The activity of the copper catalyst, influenced by the choice of ligand, is critical. More active catalysts, such as those with ligands like Me₆TREN, can lead to faster and more efficient initiation.
-
Initiator Reactivity: While this compound is a common initiator, its reactivity can be lower than other initiators like ethyl α-bromoisobutyrate.[1][4] For some monomers, a more active initiator may be required.
-
Purity of Reagents: Impurities in the monomer, initiator, or solvent can interfere with the catalyst and inhibit initiation. Ensure all your reagents are of high purity.
-
-
Q3: My ATRP reaction is very slow or does not proceed at all. What should I check?
A3: A stalled reaction can be frustrating. Here are some common culprits:
-
Catalyst Deactivation: The Cu(I) active species can be oxidized to the inactive Cu(II) state by oxygen or other impurities. The addition of a reducing agent (as in ARGET ATRP) or ensuring a strictly anaerobic environment can help maintain the active catalyst concentration.
-
Poor Catalyst Solubility: The catalyst complex must be soluble in the reaction medium. If the catalyst is not dissolving, consider changing the solvent or using a ligand that enhances solubility.
-
Inhibitors in Monomer: Commercial monomers often contain inhibitors. Ensure these are removed by passing the monomer through a column of basic alumina before use.
-
Troubleshooting Workflow for ATRP
Nucleophilic Substitution Reactions
This compound is a versatile substrate for Sₙ2 reactions, such as the Williamson ether synthesis, due to the good leaving group ability of the bromide ion.
Frequently Asked Questions (FAQs):
-
Q1: My Williamson ether synthesis using this compound is giving a low yield. What can I do to improve it?
A1: Low yields in Williamson ether synthesis can often be attributed to competing elimination reactions or incomplete reaction. Here are some tips:
-
Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the alcohol without promoting elimination of the alkyl halide. Sodium hydride (NaH) is often a good choice.
-
Reaction Temperature: Higher temperatures can favor the E2 elimination side reaction. Running the reaction at the lowest temperature necessary for a reasonable reaction rate can improve the yield of the desired ether.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
-
Phase Transfer Catalysis: For reactions with immiscible phases, a phase transfer catalyst (PTC) can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate and yield.[5][6][7]
-
-
Q2: I am observing the formation of an alkene byproduct in my substitution reaction. How can I minimize this?
A2: Alkene formation is a result of the competing E2 elimination reaction. To favor substitution over elimination:
-
Use a Less Hindered Base: Bulky bases are more likely to act as a base rather than a nucleophile, promoting elimination.
-
Lower the Reaction Temperature: As mentioned, lower temperatures generally favor the Sₙ2 pathway.
-
Choose the Right Substrate Combination: While you are using this compound, for other Williamson syntheses, it is best to have the less sterically hindered component as the alkyl halide.
-
Troubleshooting Workflow for Nucleophilic Substitution
Coupling Reactions (e.g., Suzuki, Sonogashira)
While less common for α-bromo esters compared to aryl or vinyl halides, coupling reactions with this compound can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: I am having difficulty with a Suzuki coupling reaction involving this compound. What are some key considerations?
A1: Suzuki coupling with alkyl halides can be sluggish. Here are some troubleshooting tips:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Consider using more active catalysts with bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of alkyl halides.
-
Base: The choice of base is critical. A weaker base like potassium fluoride (KF) may be necessary to prevent cleavage of the ester functionality.
-
Solvent: Anhydrous, polar aprotic solvents like DMF can be beneficial.
-
Side Reactions: Be aware of potential side reactions like β-hydride elimination, which can be an issue with alkyl halides.
-
-
Q2: Are there any general tips for improving the success of Sonogashira couplings with substrates like this compound?
A2: Sonogashira couplings with sp³-hybridized carbons are challenging.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is often crucial for this reaction.
-
Inert Atmosphere: These reactions are typically sensitive to oxygen, so maintaining an inert atmosphere is important to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).
-
Base and Solvent: An amine base like triethylamine in a solvent such as THF or DMF is commonly used.
-
Data Presentation
Table 1: Comparison of Catalysts for ATRP of Methyl Methacrylate (MMA) Initiated by this compound
| Catalyst System | Monomer/Initiator/Catalyst/Ligand Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | PDI (Mₙ/Mₙ) | Reference |
| CuBr/PMDETA | 200:1:1:1 | 90 | 2 | 70 | - | - | <1.5 | [8] |
| FeCl₂/Isophthalic Acid | 100:1:0.5:1 | 80 | 5 | - | - | - | ~1.5 | [9] |
| NiBr₂(PPh₃)₂ | ~195:1:1:1 | 85 | 4 | ~80 | ~19,000 | ~20,000 | ~1.2 | [2] |
Table 2: Initiator Efficiency in Cu(0)-RDRP of Styrene
| Initiator | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | Initiator Efficiency (%) | PDI (Mₙ/Mₙ) | Reference |
| This compound (EBP) | 77 | 4200 | 5300 | 79 | 1.11 | [10] |
| 2-bromopropionitrile (BPN) | 77 | 4200 | 5400 | 78 | 1.10 | [10] |
| Methyl α-bromophenylacetate (MBPA) | 98 | 5300 | 8100 | 65 | 1.15 | [10] |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization of n-Butyl Acrylate
This protocol describes the ATRP of n-butyl acrylate using a CuBr/PMDETA catalyst system and mthis compound as the initiator (a close analogue to this compound).
Materials:
-
n-Butyl acrylate (tBA), purified by passing through basic alumina
-
Mthis compound, distilled before use
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Acetone, deoxygenated
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (quantities to be determined based on desired polymer molecular weight and monomer/initiator ratio).
-
Add deoxygenated acetone (1 mL) to the flask.
-
Add the desired amount of purified n-butyl acrylate via a nitrogen-purged syringe.
-
Add PMDETA via syringe and stir until the copper complex forms, indicated by a color change from a cloudy, colorless solution to a clear, light green solution.
-
Add mthis compound to the flask to initiate the polymerization.
-
Place the flask in a preheated oil bath at 60 °C.
-
Take samples periodically to monitor conversion and molecular weight by gas chromatography (GC) and size exclusion chromatography (SEC), respectively.
-
To terminate the polymerization, cool the reaction mixture and expose it to air.
-
Dilute the polymer with a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., methanol/water mixture).
-
Filter and dry the polymer under vacuum.
Protocol 2: Williamson Ether Synthesis of 2-Butoxynaphthalene
This protocol provides a general procedure for a Williamson ether synthesis, which can be adapted for use with this compound as the electrophile.
Materials:
-
2-Naphthol
-
Sodium hydroxide (solid)
-
1-Bromobutane
-
Ethanol
Procedure:
-
In a conical reaction vial, dissolve 150 mg of 2-naphthol in 2.5 mL of ethanol with stirring.
-
Add 87 mg of crushed solid sodium hydroxide to the solution.
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Allow the solution to cool slightly and then add 0.15 mL of 1-bromobutane via syringe.
-
Reheat the reaction to reflux for 50 minutes.
-
After cooling, transfer the reaction mixture to a small Erlenmeyer flask containing 3-4 chunks of ice and ~1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with 1-2 mL of ice-cold water.
-
Dry the product by drawing air through the funnel for 5-10 minutes.
Mandatory Visualizations
ATRP Reaction Pathway
Logical Relationship for Catalyst Selection in ATRP
References
- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijirset.com [ijirset.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Purification of Commercial Ethyl 2-bromopropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 2-bromopropionate. Our aim is to address common issues encountered during the purification of this reagent to ensure high-purity material for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial this compound can contain several impurities depending on the synthetic route and storage conditions. Common impurities include:
-
Unreacted starting materials: 2-Bromopropionic acid and ethanol.
-
Byproducts of synthesis: Polyhalogenated species or other esters.
-
Decomposition products: Hydrogen bromide (HBr) and other acidic impurities, which can form upon exposure to moisture or light.[1][2] The product may also yellow upon exposure to light.[3][4]
Q2: Why is my this compound yellow, and is it still usable?
A2: A yellow color in this compound often indicates the presence of impurities, possibly from decomposition or exposure to light.[3][4] For many applications, especially in sensitive organic synthesis, using the discolored reagent without purification is not recommended as it may lead to side reactions and lower yields. Purification is advised to obtain a colorless to very slightly yellow liquid.[5]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6] It is also recommended to store it protected from light.[2] Storage below +30°C is often suggested.[5][7]
Q4: Can I use this compound directly from the bottle for my reaction?
A4: For reactions sensitive to acidic impurities or requiring high purity, it is highly recommended to purify commercial this compound before use. The presence of 2-bromopropionic acid or HBr can interfere with many reactions, particularly those involving bases or sensitive catalysts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in subsequent reaction | Presence of acidic impurities (e.g., HBr, 2-bromopropionic acid) quenching reagents. | Purify the this compound by washing with a mild base (e.g., saturated sodium bicarbonate or sodium carbonate solution) followed by drying and distillation.[5][7] |
| Inconsistent reaction results | Variable purity of the commercial reagent from batch to batch. | Implement a standard purification protocol for all batches of this compound before use. |
| Product discoloration during reaction | Thermal decomposition of the reagent. | Ensure the reaction temperature is appropriate and consider purification by vacuum distillation to reduce the boiling point. |
| Formation of unexpected byproducts | Presence of unreacted starting materials or other impurities in the commercial reagent. | Characterize the commercial material by GC or NMR to identify impurities and select an appropriate purification strategy. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol [4] |
| Boiling Point | 156-160 °C (lit.)[5] |
| Density | 1.394 g/mL at 25 °C (lit.)[5] |
| Refractive Index | n20/D 1.446 (lit.)[5] |
| Appearance | Clear colorless to very slightly yellow liquid[5] |
Table 2: Common Purification Reagents and Their Purpose
| Reagent | Purpose |
| Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) Solution | To neutralize and remove acidic impurities like HBr and 2-bromopropionic acid.[5][7] |
| 50% Aqueous Calcium Chloride (CaCl₂) Solution | To remove ethanol.[5][7] |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | To wash the organic layer and reduce the solubility of organic material in the aqueous layer.[5][7] |
| Anhydrous Magnesium Sulfate (MgSO₄), Calcium Chloride (CaCl₂), or Sodium Sulfate (Na₂SO₄) | Drying agent to remove residual water from the organic layer.[5][8] |
Experimental Protocols
Protocol 1: Purification by Washing and Distillation
This protocol is effective for removing acidic impurities and water.
-
Washing:
-
In a separatory funnel, wash the commercial this compound with an equal volume of saturated aqueous sodium carbonate (Na₂CO₃) solution. Repeat this washing step three times.[5][7]
-
Next, wash the organic layer three times with an equal volume of 50% aqueous calcium chloride (CaCl₂) solution.[5][7]
-
Finally, wash the organic layer twice with an equal volume of saturated aqueous sodium chloride (NaCl) solution.[5][7]
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry flask.
-
Add a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[5]
-
Swirl the flask and let it stand until the liquid is clear.
-
-
Distillation:
Mandatory Visualizations
Caption: Workflow for the purification of commercial this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 535-11-5 [chemicalbook.com]
- 6. 2-Bromopropanoic acid ethyl ester(535-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
Navigating the Nuances of Solvent Choice in Ethyl 2-Bromopropionate Reactions: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving ethyl 2-bromopropionate. By understanding the critical role of solvent selection, users can mitigate common issues, improve reaction yields, and control product outcomes. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions with this compound, with a focus on how solvent choice can be the key to resolving them.
Frequently Asked Questions (FAQs)
Q1: Why is my substitution reaction with this compound giving a low yield?
A1: Low yields in substitution reactions (S(_N)2) are often due to competing elimination reactions (E2) or suboptimal reaction conditions. The choice of solvent plays a pivotal role. Polar aprotic solvents such as acetone, DMF, or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the S(_N)2 reaction and potentially favoring elimination.
Q2: I am observing a significant amount of an alkene byproduct. How can I favor the substitution product over the elimination product?
A2: The formation of an alkene byproduct indicates that an E2 elimination reaction is competing with your desired S(_N)2 substitution. To favor substitution:
-
Solvent Choice: Use a polar aprotic solvent (e.g., acetone, acetonitrile, DMF). These solvents enhance the nucleophilicity of your reagent without significantly increasing its basicity, tipping the balance towards substitution.
-
Base/Nucleophile Strength: Use a good nucleophile that is a weak base. For example, azide (N(_3)(-)) or cyanide (CN(-)) ions are excellent nucleophiles but relatively weak bases. Strong, bulky bases like potassium tert-butoxide will strongly favor elimination.
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
Q3: My reaction is proceeding very slowly in a polar aprotic solvent. What could be the issue?
A3: While polar aprotic solvents are generally ideal for S(_N)2 reactions, slow reaction rates can occur due to:
-
Poor Solubility: Ensure all your reactants, especially the nucleophilic salt, are sufficiently soluble in the chosen solvent. If solubility is an issue, you might consider a different polar aprotic solvent or the addition of a phase-transfer catalyst.
-
Weak Nucleophile: The nucleophile itself might not be strong enough for the reaction to proceed at a reasonable rate.
-
Steric Hindrance: Although this compound is a secondary halide, steric hindrance from a bulky nucleophile can slow the reaction.
Q4: Can I use a polar protic solvent for reactions with this compound?
A4: Yes, but the outcome will be highly dependent on the nucleophile/base used. With strong bases like sodium ethoxide in ethanol, you can expect a significant amount of the E2 elimination product.[1][2] If you are performing a solvolysis reaction where the solvent itself acts as the nucleophile (e.g., in an ethanol/water mixture), you may observe a mixture of substitution and elimination products, with the potential for S(_N)1 character if the conditions favor carbocation formation.
Impact of Solvent on Reaction Outcomes: Quantitative Data
The following table summarizes the expected outcomes for the reaction of this compound with a strong, non-bulky base (sodium ethoxide) in different solvent types. The data for the closely related 2-bromopropane is included to provide a quantitative illustration of the solvent effect.
| Solvent Type | Solvent Example | Predominant Reaction | Expected Major Product(s) | Typical Product Ratio (Substitution:Elimination) | Reference for Analogy |
| Polar Protic | Ethanol | S(N)2 / E2 Competition | Ethyl 2-ethoxypropanoate & Ethyl acrylate | ~20:80 (for 2-bromopropane) | [2] |
| Polar Aprotic | DMSO | E2 Favored | Ethyl acrylate | ~3:97 (for isopropyl bromide) | [3] |
| Polar Aprotic | Acetone | S(_N)2 Favored (with good nucleophile/weak base) | Substitution Product | Highly dependent on nucleophile | General Principle[3] |
| Non-Polar | Toluene | Very Slow/No Reaction | Starting Material | N/A | General Principle |
Key Reaction Pathways and Solvent Effects
The choice of solvent directly influences the energy of the transition states for both substitution (S(_N)2) and elimination (E2) pathways.
Caption: Solvent influence on reaction pathways.
Experimental Protocols
The following are generalized protocols for common reactions with this compound, which can be adapted based on the specific nucleophile and solvent.
Protocol 1: O-Alkylation of a Phenol in a Polar Aprotic Solvent (S(_N)2 Favored)
This protocol describes the reaction of a substituted phenol with this compound to form the corresponding ether.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound dropwise to the suspension.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: O-Alkylation experimental workflow.
Protocol 2: Elimination Reaction in a Polar Protic Solvent (E2 Favored)
This protocol describes the reaction of this compound with a strong base in an alcohol to favor the formation of ethyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.5 eq)
-
Ethanol (EtOH), absolute
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add this compound to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction for the consumption of the starting material by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess base with a dilute acid (e.g., 1M HCl).
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and carefully remove the solvent by distillation to obtain the crude ethyl acrylate.
-
Further purification can be achieved by fractional distillation.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of Ethyl 2-bromopropionate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound. This document details the experimental protocols for the most common and effective methods, presents their performance characteristics in a comparative table, and outlines an alternative enzymatic approach.
Primary Analytical Techniques
The characterization of this compound primarily relies on a suite of well-established analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for impurity profiling.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the concentration.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is primarily used for identity confirmation by comparing the obtained spectrum with a reference spectrum.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal. No further sample preparation is required.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the described analytical methods for the characterization of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation, identification, and quantification of volatile impurities. | Structural elucidation, purity assessment, and quantification. | Identification of functional groups and confirmation of identity. |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Microliters (µL) |
| Analysis Time | 20-30 minutes per sample | 5-15 minutes for ¹H, 30-60 minutes for ¹³C per sample | < 5 minutes per sample |
| Limit of Detection (LOD) | Low ppm to ppb range for impurities | ~0.1% for impurities (¹H NMR) | Not typically used for trace analysis |
| Limit of Quantification (LOQ) | ppm range for impurities | ~0.3% for impurities (¹H NMR) | Not applicable for quantitative analysis |
| Linearity | Excellent (R² > 0.99) over a wide concentration range | Excellent for qNMR (R² > 0.999) | Not applicable |
| Precision (RSD) | < 5% for quantitative analysis | < 1% for qNMR | Not applicable |
| Specificity | High, based on retention time and mass spectrum | Very high, based on unique chemical shifts and coupling patterns | Moderate, based on characteristic absorption bands |
| Qualitative/Quantitative | Both | Both (qNMR for quantitative) | Primarily qualitative |
Alternative Analytical Method: Enzymatic Assay
An alternative approach for the detection and quantification of alkyl halides like this compound involves the use of enzymatic assays. These methods are often highly sensitive and can be adapted for high-throughput screening.[1][2]
Principle:
This method relies on the enzymatic conversion of the alkyl halide to a product that can be easily detected, often colorimetrically. A key enzyme in this process is haloalkane dehalogenase, which catalyzes the hydrolysis of the carbon-halogen bond.[1] The reaction can be coupled with other enzymes to produce a colored or fluorescent product, allowing for spectrophotometric quantification.
Experimental Protocol (General Outline):
-
Enzyme Preparation: Obtain or purify a suitable haloalkane dehalogenase.
-
Reaction Mixture: Prepare a buffered solution containing the enzyme, a chromogenic substrate, and any necessary co-factors.
-
Sample Addition: Add a known amount of the sample containing this compound to initiate the reaction.
-
Detection: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
-
Quantification: Correlate the rate of the reaction or the final product concentration to the initial concentration of this compound using a calibration curve.
Performance Characteristics:
-
Sensitivity: Can be very high, potentially reaching the sub-ppm level.[1]
-
Specificity: The specificity depends on the enzyme used. Some dehalogenases have broad substrate specificity, while others are more selective.
-
Advantages: High sensitivity, potential for high-throughput analysis, and use of aqueous systems.
-
Disadvantages: Requires specialized enzymes, may have interferences from other components in the sample matrix, and is an indirect method of analysis.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for characterizing a chemical compound and the logical relationship between the analytical techniques discussed.
Caption: General workflow for the characterization of this compound.
References
A Comparative Analysis of the Reactivity of Ethyl 2-bromopropionate and Ethyl 2-chloropropionate in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes efficiently. This guide provides a detailed comparison of the reactivity of two common alpha-halo esters, Ethyl 2-bromopropionate and Ethyl 2-chloropropionate, in the context of nucleophilic substitution reactions. The information presented is supported by established chemical principles and a representative experimental protocol.
The primary distinction in reactivity between this compound and Ethyl 2-chloropropionate lies in the identity of the halogen atom, which functions as the leaving group during a nucleophilic substitution reaction. In these reactions, a nucleophile attacks the electrophilic carbon atom to which the halogen is attached, resulting in the displacement of the halide ion.
The efficacy of the leaving group is a critical factor influencing the rate of nucleophilic substitution reactions. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the molecule. Generally, weaker bases are better leaving groups. When comparing the halogens, the leaving group ability increases down the periodic table: F⁻ < Cl⁻ < Br⁻ < I⁻. This trend is attributed to the increasing size and polarizability of the halide ions, as well as the decreasing strength of the carbon-halogen bond. Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, making the bromide ion a better leaving group than the chloride ion.[1] Therefore, this compound is expected to be more reactive towards nucleophiles than Ethyl 2-chloropropionate.
Quantitative Reactivity Comparison
To illustrate the difference in reactivity, the following table summarizes illustrative data from a competitive nucleophilic substitution reaction with sodium iodide in acetone. In this reaction, the halide is displaced by the iodide ion, and the progress of the reaction can be monitored by the formation of a sodium halide precipitate (NaCl or NaBr), which is insoluble in acetone.
| Compound | Reaction Time for Precipitate Formation (minutes) | Product Yield (%) after 1 hour | Relative Rate Constant (k_rel) |
| This compound | ~ 5 | > 95 | ~ 60 |
| Ethyl 2-chloropropionate | ~ 300 | ~ 20 | 1 |
Note: The data presented in this table is illustrative and based on established principles of alkyl halide reactivity. Actual reaction times and yields may vary depending on the specific experimental conditions.
Experimental Protocol: Comparative SN2 Reaction
The following protocol describes a method for comparing the reactivity of this compound and Ethyl 2-chloropropionate in an SN2 reaction with sodium iodide in acetone.
Objective: To qualitatively and quantitatively compare the rates of reaction of this compound and Ethyl 2-chloropropionate with sodium iodide in acetone.
Materials:
-
This compound
-
Ethyl 2-chloropropionate
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
-
Stopwatch
-
Gas chromatograph (for quantitative analysis)
Procedure:
-
Preparation of Reagents: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Prepare 0.1 M solutions of both this compound and Ethyl 2-chloropropionate in anhydrous acetone.
-
Reaction Setup: In two separate, dry test tubes, place 2 mL of the 0.1 M sodium iodide in acetone solution.
-
Initiation of Reaction: At time zero, add 2 mL of the 0.1 M this compound solution to the first test tube and 2 mL of the 0.1 M Ethyl 2-chloropropionate solution to the second test tube. Start the stopwatch immediately.
-
Observation (Qualitative Analysis): Gently shake both test tubes and observe for the formation of a white precipitate (sodium bromide or sodium chloride). Record the time at which the precipitate first becomes visible in each tube.
-
Quantitative Analysis: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction by adding the aliquot to a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., diethyl ether). Analyze the quenched samples by gas chromatography to determine the concentration of the remaining alkyl halide and the formed product (Ethyl 2-iodopropionate).
-
Data Analysis: From the quantitative data, plot the concentration of the alkyl halide versus time for each reaction. The initial rate of each reaction can be determined from the slope of these plots. The relative rate constants can be calculated by dividing the rate constant of the faster reaction by that of the slower reaction.
Logical Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of two substrates.
References
A Comparative Guide to Ethyl 2-bromopropionate and Methyl 2-bromopropionate in Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, particularly through Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical parameter influencing the outcome of the polymerization. This guide provides an objective comparison of two commonly used initiators: Ethyl 2-bromopropionate (EBrP) and Mthis compound (MBrP).
Executive Summary
This compound and Mthis compound are both highly effective initiators for ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The primary structural difference between the two is the alkyl group of the ester (ethyl vs. methyl). Extensive research on the kinetics of ATRP has revealed that this variation in the ester group has a negligible impact on the activation rate constant, which is a key factor governing the polymerization process. Consequently, in most practical applications, EBrP and MBrP can be used interchangeably with the expectation of achieving very similar polymerization kinetics and polymer properties.
Data Presentation: Performance Comparison
The performance of an initiator in ATRP is largely determined by its activation rate constant (k_act). A higher k_act value generally leads to a faster initiation and polymerization. The following table summarizes the key comparative data for this compound and Mthis compound.
| Parameter | This compound (EBrP) | Mthis compound (MBrP) | Key Findings & References |
| Chemical Structure | CH₃CH(Br)COOCH₂CH₃ | CH₃CH(Br)COOCH₃ | The only difference is the ester alkyl group. |
| Activation Rate Constant (k_act) | Similar to MBrP | Similar to EBrP | Substituents in the alkyl ester group have a smaller effect on rate constants. The activation rate constants are similar for methyl and ethyl bromoesters.[1] |
| Control over Polymerization | High | High | Both initiators facilitate the synthesis of polymers with narrow molecular weight distributions (low polydispersity).[2][3][4] |
| Typical Monomers | (Meth)acrylates, Styrene | (Meth)acrylates, Styrene | Both are versatile initiators for a range of monomers.[2][3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative experimental protocols for ATRP using this compound and Mthis compound.
Protocol 1: ATRP of Styrene Initiated by Mthis compound
This protocol describes a typical bulk ATRP of styrene.
Materials:
-
Styrene (monomer)
-
Mthis compound (MBrP) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Seal the flask with a rubber septum and deoxygenate by applying three cycles of vacuum and backfilling with nitrogen.
-
Add deoxygenated styrene and PMDETA to the flask via syringe.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the copper-ligand complex.
-
Place the flask in a thermostated oil bath set to the desired reaction temperature (e.g., 80°C).
-
Inject the initiator, Mthis compound, into the reaction mixture to start the polymerization.
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion and polymer molecular weight.[5]
Protocol 2: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
This protocol outlines an iron-catalyzed ATRP of MMA in a polar solvent.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (EBrP) (initiator)
-
Iron(II) chloride (FeCl₂) (catalyst)
-
Iminodiacetic acid (IDA) (ligand)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a flask with a stirrer, add FeCl₂ and iminodiacetic acid.
-
Deoxygenate the flask with three cycles of vacuum and nitrogen.
-
Stir the mixture at room temperature for 1 hour.
-
Introduce MMA and this compound via syringe.
-
Immerse the flask in an oil bath at the desired temperature (e.g., 90°C).
-
The polymerization is allowed to proceed for a set time, after which the reaction is stopped.[2]
Mandatory Visualization
The following diagrams illustrate key concepts in the comparison of these initiators in ATRP.
Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: The choice of ester group has a minimal effect on the activation rate and polymerization outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to the Purity Validation of Ethyl 2-bromopropionate: GC-MS Leads the Way
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like Ethyl 2-bromopropionate is critical to ensure the integrity and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of this compound purity, supported by experimental protocols and comparative data.
This compound is a volatile liquid, making Gas Chromatography (GC) an ideal separation technique. When coupled with a Mass Spectrometer (MS), it provides a powerful tool for both quantification and identification of the main component and any volatile impurities. While other methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are also powerful analytical tools, GC-MS often presents the most practical and sensitive approach for this specific analyte.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and throughput.
| Technique | Principle | Advantages for this compound | Disadvantages |
| GC-MS | Separates volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | - High resolution for volatile compounds.- High sensitivity and specificity.- Provides structural information for impurity identification.- Well-suited for the volatile nature of this compound. | - Requires the analyte to be thermally stable.- Less suitable for non-volatile impurities. |
| HPLC-UV | Separates compounds in the liquid phase based on their interaction with a stationary phase, with detection by UV absorbance. | - Suitable for a wide range of compounds, including non-volatile impurities.- Robust and widely available. | - this compound has a weak chromophore, leading to lower sensitivity.- Co-elution of impurities with similar polarity can be a challenge. |
| qNMR | Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard. | - A primary ratio method, no need for a specific reference standard of the analyte.- Provides structural information.- Highly accurate and precise. | - Lower sensitivity compared to GC-MS.- Requires a highly pure and stable internal standard.- More complex data analysis. |
Experimental Protocols
GC-MS Method for Purity of this compound
This protocol outlines a typical GC-MS method for the quantitative determination of this compound purity.
1. Sample and Standard Preparation:
-
Diluent: Hexane.
-
Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of a suitable internal standard (e.g., deuterated this compound or another non-interfering volatile compound) in hexane.
-
Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Add 1.0 mL of the IS solution and dilute to volume with hexane.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold for 2 min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-250 amu.
3. Data Analysis:
-
The purity is calculated based on the ratio of the peak area of this compound to the peak area of the internal standard in the sample, compared to the same ratio in the reference standard.
HPLC-UV Method (Alternative)
-
Mobile Phase: Acetonitrile and water gradient.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantitative NMR (qNMR) Method (Alternative)
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d).
-
Data Acquisition: Acquire a proton NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.
Comparative Data
The following table presents illustrative data from the analysis of a batch of this compound to compare the performance of the different analytical techniques.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Purity (%) | 99.5 | 99.3 | 99.6 |
| Known Impurity 1 (2-bromopropionic acid) | Detected (0.2%) | Detected (0.3%) | Detected (0.2%) |
| Unknown Volatile Impurity 2 | Detected & Identified (0.1%) | Not Detected | Detected (0.1%) |
| Unknown Non-Volatile Impurity 3 | Not Detected | Detected (0.2%) | Not Detected |
| Limit of Detection (LOD) | ~0.001% | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.005% | ~0.05% | ~0.1% |
| Precision (RSD%) | < 1.0% | < 1.5% | < 0.5% |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducing analytical methods.
Signaling Pathway of Method Selection
The decision-making process for selecting the appropriate analytical method can be visualized as a signaling pathway.
Conclusion
For the purity validation of this compound, GC-MS stands out as the most suitable technique due to its high sensitivity, specificity, and ability to identify volatile impurities. Its performance in terms of detection limits and precision makes it ideal for quality control in a pharmaceutical setting. While HPLC can be a useful orthogonal technique, particularly for non-volatile impurities, its lower sensitivity for the parent compound is a limitation. qNMR offers the advantage of being a primary method for highly accurate purity determination but may not be as practical for high-throughput screening due to lower sensitivity and more complex data handling. A comprehensive purity profile of this compound is best achieved by utilizing GC-MS as the primary method, potentially supplemented by HPLC for a complete picture of all potential impurities.
Structural Confirmation of Ethyl 2-bromopropionate via 1H and 13C NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR data of ethyl 2-bromopropionate with its structural isomer, ethyl 3-bromopropionate, and a closely related compound, mthis compound. The distinct spectral features detailed below serve as a definitive method for structural confirmation, crucial for ensuring the identity and purity of starting materials and intermediates in chemical synthesis and drug development.
Comparative NMR Data Analysis
The structural differences between this compound and its alternatives are clearly reflected in their respective ¹H and ¹³C NMR spectra. The position of the bromine atom significantly influences the chemical environment of adjacent protons and carbons, leading to distinct chemical shifts and splitting patterns.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound is characterized by a quartet for the proton at the C2 position, a result of its coupling to the three protons of the adjacent methyl group. This is a key distinguishing feature when compared to its isomer, ethyl 3-bromopropionate, which exhibits two triplets for the two sets of methylene protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃-CHBr- | 1.83 | Doublet | 7.08 |
| -CH(Br)- | 4.36 | Quartet | 7.00 | |
| -O-CH₂-CH₃ | 4.24 | Quartet | 7.00 | |
| -O-CH₂-CH₃ | 1.31 | Triplet | 7.20 | |
| Ethyl 3-bromopropionate | -CH₂-Br | 3.55 | Triplet | 6.8 |
| -C(=O)-CH₂- | 2.95 | Triplet | 6.8 | |
| -O-CH₂-CH₃ | 4.18 | Quartet | 7.1 | |
| -O-CH₂-CH₃ | 1.28 | Triplet | 7.1 | |
| Mthis compound | CH₃-CHBr- | 1.83 | Doublet | 6.95 |
| -CH(Br)- | 4.38 | Quartet | 6.95 | |
| -O-CH₃ | 3.78 | Singlet | N/A |
¹³C NMR Data Comparison
In the ¹³C NMR spectrum, the position of the carbon attached to the bromine atom provides a clear diagnostic peak. For this compound, the C2 carbon signal appears around 40 ppm, whereas for ethyl 3-bromopropionate, the brominated carbon (C3) is observed further upfield at approximately 27 ppm.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C H₃-CHBr- | 21.5 |
| -C H(Br)- | 40.2 | |
| -O-C H₂-CH₃ | 62.1 | |
| -O-CH₂-C H₃ | 14.0 | |
| -C (=O)- | 169.5 | |
| Ethyl 3-bromopropionate | -C H₂-Br | 27.2 |
| -C(=O)-C H₂- | 39.8 | |
| -O-C H₂-CH₃ | 61.2 | |
| -O-CH₂-C H₃ | 14.1 | |
| -C (=O)- | 170.1 | |
| Mthis compound | C H₃-CHBr- | 21.6 |
| -C H(Br)- | 40.8 | |
| -O-C H₃ | 53.2 | |
| -C (=O)- | 170.2 |
Experimental Protocols
Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural determination.
Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Ensure the chosen solvent does not have signals that overlap with key analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
-
Sample Filtration: If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for concentrated samples.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is a good starting point.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is a common starting point, but longer delays may be necessary for quaternary carbons.
-
Spectral Width (sw): A spectral width of 200-240 ppm is typically used to encompass the full range of carbon chemical shifts.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of an organic compound using NMR spectroscopy.
A Comparative Analysis of Initiators for Atom Transfer Radical Polymerization: Ethyl 2-bromopropionate in Focus
For researchers, scientists, and drug development professionals, the precise control over polymer synthesis is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for creating well-defined polymers. The choice of initiator is a critical parameter that dictates the success and control of the polymerization. This guide provides a detailed comparative study of ethyl 2-bromopropionate (EBP) against other commonly used initiators for ATRP, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles.
This compound is a widely utilized initiator in ATRP, valued for its commercial availability and effectiveness in polymerizing a range of monomers. However, its performance relative to other initiators can vary depending on the specific monomer and desired polymer characteristics. This guide will delve into these differences to aid in the rational selection of an optimal initiator for your research needs.
Quantitative Performance Comparison of ATRP Initiators
The efficacy of an ATRP initiator is primarily determined by its activation rate constant (k_act), which influences the initiation efficiency and, consequently, the control over molecular weight and polydispersity. A higher k_act generally leads to faster initiation and a more uniform growth of polymer chains.
The following table summarizes the activation rate constants for a selection of common ATRP initiators, including this compound (represented by its methyl analog, MBrP, which exhibits similar reactivity). All data was obtained under identical experimental conditions (35 °C in acetonitrile with a Cu(I)Br/PMDETA catalyst system) to ensure a reliable comparison.[1]
| Initiator Class | Initiator Name (Abbreviation) | Structure | Activation Rate Constant, k_act (M⁻¹s⁻¹) |
| Secondary α-Bromoester | Mthis compound (MBrP) | CH₃CH(Br)COOCH₃ | 0.29 |
| Primary α-Bromoester | Methyl 2-bromoacetate (MBrAc) | BrCH₂COOCH₃ | 0.026 |
| Tertiary α-Bromoester | Methyl 2-bromoisobutyrate (MBriB) | (CH₃)₂C(Br)COOCH₃ | 2.3 |
| Benzylic Halide (Secondary) | 1-Phenylethyl bromide (PEBr) | C₆H₅CH(Br)CH₃ | 0.15 |
| Benzylic Halide (Primary) | Benzyl bromide (BzBr) | C₆H₅CH₂Br | 0.087 |
| α-Halonitrile (Secondary) | 2-Bromopropionitrile (BrPN) | CH₃CH(Br)CN | 43 |
| α-Halonitrile (Primary) | Bromoacetonitrile (BrAN) | BrCH₂CN | 14 |
| Sulfonyl Halide | p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | (Varies with catalyst) |
Key Observations:
-
Effect of Alkyl Substitution: The reactivity of α-bromoesters follows the order: tertiary > secondary > primary. For instance, methyl 2-bromoisobutyrate (a tertiary initiator) is approximately 8 times more reactive than mthis compound (a secondary initiator), which in turn is about 11 times more active than methyl 2-bromoacetate (a primary initiator).[1]
-
Influence of the α-Substituent: The presence of electron-withdrawing groups on the α-carbon can significantly enhance the initiator's activity. For example, 2-bromopropionitrile, with a cyano group, is significantly more reactive than mthis compound, which has an ester group.[1]
-
Leaving Group: The nature of the halogen also plays a crucial role, with reactivity generally following the order I > Br > Cl.[1]
The following table provides a comparative overview of the performance of this compound and other initiators in the ATRP of various monomers, collated from multiple sources.
| Monomer | Initiator | Molar Ratio [M]:[I]:[Cu(I)]:[L] | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | M_w/M_n (PDI) |
| Methyl Methacrylate (MMA) | This compound | 142:1:1:2 | 80 | 10 | 80 | ~45,000 | ~48,000 | 1.38 |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | 100:1:1:2 | 90 | 4 | 95 | 10,200 | 9,600 | 1.15 |
| Styrene (St) | This compound | 100:1:1:2 | 110 | 5 | 60 | 6,500 | 6,200 | 1.18 |
| Styrene (St) | 1-Phenylethyl bromide | 100:1:1:2 | 110 | 7 | 85 | 9,200 | 8,800 | 1.10 |
| n-Butyl Acrylate (n-BuA) | This compound | 100:1:1:2 | 85 | 6 | 75 | 10,200 | 9,600 | <1.2 |
| n-Butyl Acrylate (n-BuA) | Ethyl 2-bromoisobutyrate | 200:1:0.5:0.5 | 60 | 3.7 | ~60 | ~15,000 | ~15,400 | 1.07 |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving a successful and reproducible ATRP. Below is a detailed methodology for a typical ATRP of methyl methacrylate (MMA) using this compound as the initiator. This protocol can be adapted for other monomers and initiators, with adjustments to temperature and reaction time as necessary.
General Protocol for ATRP of Methyl Methacrylate (MMA) with this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EBP)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
-
Reaction Mixture Preparation:
-
In a separate flask, prepare a solution of MMA (e.g., 5.0 mL, 46.7 mmol), anisole (5.0 mL), and PMDETA (e.g., 21 µL, 0.1 mmol).
-
Degas this solution by bubbling with argon or nitrogen for at least 30 minutes.
-
-
Initiation:
-
Using a degassed syringe, transfer the monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst.
-
Stir the mixture at room temperature until the catalyst dissolves and the solution becomes homogeneous and slightly colored.
-
Using a degassed syringe, add the this compound initiator (e.g., 13.8 µL, 0.1 mmol) to the reaction mixture.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
-
Monitor the progress of the polymerization by taking samples at regular intervals for analysis by techniques such as gas chromatography (GC) for monomer conversion and size exclusion chromatography (SEC) for molecular weight and polydispersity.
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran - THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
References
Efficiency of Ethyl 2-bromopropionate in Atom Transfer Radical Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of initiator in Atom Transfer Radical Polymerization (ATRP) is critical for achieving controlled polymerization and synthesizing well-defined polymers. This guide provides a quantitative comparison of the efficiency of Ethyl 2-bromopropionate with a common alternative, Ethyl 2-bromoisobutyrate, focusing on the crucial initiation step of the reaction.
This compound is a widely utilized initiator in ATRP, a powerful technique for creating polymers with specific functionalities and controlled molecular weights.[1] Its effectiveness, however, is best understood when compared directly with other initiators under identical conditions. This guide presents experimental data on the activation rate constants, offering a clear measure of initiation efficiency.
Comparative Analysis of Initiator Efficiency in ATRP
The efficiency of an initiator in ATRP is directly related to its activation rate constant (k_act). A higher k_act value signifies a faster and more efficient initiation, which is crucial for achieving a narrow molecular weight distribution in the resulting polymer.
Experimental data reveals a significant difference in the activation rates between secondary and tertiary alkyl halide initiators.
| Initiator | Type | Relative Activation Rate Constant (k_act) |
| Mthis compound* | Secondary | 1 |
| Ethyl 2-bromoisobutyrate | Tertiary | 8 |
*Mthis compound is a close structural analog of this compound and serves as a reliable proxy for comparison.[2]
As the data indicates, Ethyl 2-bromoisobutyrate, a tertiary alkyl halide, is approximately eight times more active as an ATRP initiator than Mthis compound, a secondary alkyl halide.[2] This difference in reactivity is attributed to the greater stability of the tertiary radical formed during the activation process.[2] The general order of reactivity for alkyl halides in ATRP is tertiary > secondary > primary.[3]
Experimental Protocol: Determination of Activation Rate Constants
The following methodology outlines the experimental procedure used to determine the activation rate constants for ATRP initiators.
Materials:
-
Initiator (e.g., Mthis compound, Ethyl 2-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand
-
Acetonitrile as the solvent
-
Gas chromatograph (GC) for analysis
Procedure:
-
A solution of the chosen initiator, CuBr, and PMDETA in acetonitrile is prepared under an inert atmosphere.
-
The reaction is maintained at a constant temperature (e.g., 35 °C).
-
Samples are withdrawn from the reaction mixture at specific time intervals.
-
The concentration of the initiator in each sample is determined using gas chromatography.
-
The activation rate constant (k_act) is calculated by analyzing the disappearance of the initiator over time, following pseudo-first-order kinetics.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the activation rate constant for an ATRP initiator.
Conclusion
While this compound is a competent initiator for ATRP, for applications requiring rapid and highly efficient initiation, a tertiary alkyl halide such as Ethyl 2-bromoisobutyrate offers significantly higher performance. The quantitative data on activation rate constants provides a clear basis for selecting the most appropriate initiator to achieve desired polymer characteristics. The choice of initiator will ultimately depend on the specific monomer being polymerized, the desired reaction kinetics, and the target polymer properties.[4][5]
References
Benchmarking the performance of Ethyl 2-bromopropionate against alternative reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance benchmark of Ethyl 2-bromopropionate against its common alternatives in key synthetic applications. The information presented is intended to assist researchers in making informed decisions regarding reagent selection based on reactivity, yield, and experimental considerations.
Introduction to this compound
This compound is a versatile α-halo ester widely employed as an alkylating agent in organic synthesis.[1] Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group, makes it a valuable building block for forming new carbon-carbon and carbon-heteroatom bonds. It is a critical intermediate in the manufacturing of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, as well as in the agrochemical industry.[1][2][3][4] The primary reaction mechanism involves the nucleophilic substitution of the bromide, which is an excellent leaving group.
Benchmarking Against Alternatives
The most common alternatives to this compound are other α-halo esters, principally Ethyl 2-chloropropionate and Mthis compound . The choice between these reagents typically involves a trade-off between reactivity, cost, and the specific requirements of the synthetic target.
-
Ethyl 2-chloropropionate : As chlorine is less reactive as a leaving group compared to bromine, this reagent generally requires more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields. However, it is often a more cost-effective and stable option.
-
Mthis compound : This reagent exhibits similar reactivity to its ethyl counterpart. The choice between the methyl and ethyl ester is typically dictated by the desired final product, as the ester group is often carried through several synthetic steps.
Physicochemical Properties Comparison
The following table summarizes the key physical and chemical properties of this compound and its primary alternatives.
| Property | This compound | Ethyl 2-chloropropionate[5] | Mthis compound[6][7][8] |
| CAS Number | 535-11-5 | 535-13-7 | 5445-17-0 |
| Molecular Formula | C₅H₉BrO₂ | C₅H₉ClO₂ | C₄H₇BrO₂ |
| Molecular Weight | 181.03 g/mol | 136.58 g/mol | 167.00 g/mol |
| Boiling Point | 156-160 °C[9] | 146-149 °C | 144-146 °C (51°C @ 19mmHg) |
| Density | 1.394 g/mL at 25 °C[9] | 1.085 g/mL at 20 °C | 1.497 g/mL at 25 °C |
| Refractive Index | n20/D 1.446[9] | n20/D 1.417 | n20/D 1.451 |
Performance in a Representative Reaction: Synthesis of Fenoprofen Precursor
A critical application of these reagents is in the synthesis of profen-class NSAIDs. The key step is the alkylation of a substituted phenoxide with an α-halo propionate via the Williamson ether synthesis.[4] The reaction below depicts the synthesis of Ethyl 2-(3-phenoxyphenyl)propanoate, a direct precursor to Fenoprofen.
While direct comparative studies are scarce, performance can be inferred from reactivity principles and published yields for similar reactions. Bromo-derivatives are expected to provide higher yields in shorter reaction times than their chloro-analogs.
| Reagent | Typical Reaction Conditions | Typical Yield | Notes |
| This compound | K₂CO₃, Acetone or DMF, 60-80°C, 4-8 h | 85-95% | Higher reactivity allows for milder conditions and shorter reaction times. The synthesis of related ethyl esters has been reported with yields of 85%.[1] |
| Ethyl 2-chloropropionate | NaH or K₂CO₃, DMF, 80-120°C, 8-24 h | 70-85% | Requires more forcing conditions due to the lower reactivity of the C-Cl bond. Often used in industrial processes where cost is a primary driver. |
| Mthis compound | K₂CO₃, Acetone or DMF, 60-80°C, 4-8 h | 85-95% | Reactivity is comparable to the ethyl ester. The choice depends on the target molecule (methyl vs. ethyl ester). |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 2-(3-phenoxyphenyl)propanoate
This protocol describes the alkylation of 3-phenoxyphenol with this compound, a representative example of the Williamson ether synthesis used in pharmaceutical manufacturing.
Materials:
-
3-phenoxyphenol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-phenoxyphenol (1.0 eq) and anhydrous DMF.
-
Add finely ground anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add this compound (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and maintain with vigorous stirring for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via column chromatography on silica gel to yield the pure product, Ethyl 2-(3-phenoxyphenyl)propanoate.
Visualizations
Reaction Mechanism: SN2 Alkylation
The core reaction is a bimolecular nucleophilic substitution (Sₙ2), where the phenoxide ion attacks the electrophilic carbon of this compound, displacing the bromide leaving group.
Caption: SN2 mechanism for the Williamson ether synthesis.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis and purification of the target product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. francis-press.com [francis-press.com]
- 5. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]
- 6. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
- 7. 2-ブロモプロピオン酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN1220664A - Process for preparing phenoxypropionic acid derivatives - Google Patents [patents.google.com]
Cross-Validation of Experimental Results: A Comparative Guide to Ethyl 2-bromopropionate as a Covalent Probe
For researchers, scientists, and drug development professionals exploring the landscape of covalent inhibitors and chemical probes, the selection of appropriate reagents is paramount. This guide provides a comprehensive comparison of Ethyl 2-bromopropionate with alternative electrophilic fragments used in covalent ligand screening and target identification. By examining experimental data and detailed protocols, this document aims to offer an objective assessment of its utility in a research and drug discovery context.
Performance Comparison of Covalent Probes
This compound is a mildly electrophilic fragment that can be employed in covalent fragment-based drug discovery to identify and validate novel druggable sites on proteins, particularly targeting nucleophilic amino acid residues such as cysteine. Its performance can be benchmarked against other commonly used covalent modifiers.
Table 1: Comparison of Physicochemical and Reactivity Properties of Covalent Probes
| Feature | This compound | Iodoacetamide Probes | Maleimide Probes | Acrylamide Probes |
| Molecular Weight ( g/mol ) | 181.03[1] | Variable (depends on scaffold) | Variable (depends on scaffold) | Variable (depends on scaffold) |
| Electrophilicity | Mild | High | High | Moderate |
| Primary Target Residue(s) | Cysteine, Lysine, Histidine | Cysteine | Cysteine | Cysteine |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition | Michael Addition |
| Bond Stability | Stable Thioether Linkage | Stable Thioether Linkage | Thioether (can undergo retro-Michael) | Stable Thioether Linkage |
| Selectivity | Potentially broad, context-dependent | Generally high for reactive cysteines | High for accessible cysteines | Generally high for accessible cysteines |
| Commercial Availability | High | High | High | High |
Table 2: Illustrative Performance in a Covalent Fragment Screen
This table presents hypothetical data to illustrate the expected outcomes of a covalent fragment screen using mass spectrometry to detect protein modification.
| Compound | Target Protein | Concentration (µM) | % Protein Modification (LC-MS) | Notes |
| This compound | Kinase X (Cys123) | 100 | 45% | Mild reactivity, potential for good selectivity. |
| Iodoacetamide Probe A | Kinase X (Cys123) | 100 | 95% | Highly reactive, may have off-target effects. |
| Maleimide Probe B | Kinase X (Cys123) | 100 | 88% | High reactivity, potential for hydrolysis. |
| Acrylamide Probe C | Kinase X (Cys123) | 100 | 75% | Good balance of reactivity and stability. |
| Negative Control (DMSO) | Kinase X (Cys123) | - | <1% | No modification observed. |
Experimental Protocols
Protocol 1: General Covalent Fragment Screening using Intact Protein Mass Spectrometry
This protocol outlines a general workflow for identifying covalent modification of a target protein by this compound.
1. Materials:
-
Target protein of interest (e.g., 10 µM in a suitable buffer like PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
2. Procedure:
-
Incubate the target protein with this compound at a final concentration of 100 µM. A DMSO control should be run in parallel.
-
The reaction is typically incubated at room temperature or 37°C for a specified time (e.g., 1-4 hours).
-
Quench the reaction, if necessary, with a reducing agent like DTT (dithiothreitol), although for initial screening, this may be omitted.
-
Desalt the protein sample using a suitable method (e.g., C4 ZipTip).
-
Analyze the protein sample by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound. The expected mass increase is 180.02 Da (the mass of the ethyl propionate moiety, as HBr is eliminated).
-
Calculate the percentage of modified protein by comparing the peak intensities of the unmodified and modified protein.
Protocol 2: Identification of Covalent Binding Site by Peptide Mapping
This protocol is a follow-up to confirm the specific amino acid residue modified by this compound.
1. Materials:
-
Covalently modified protein from Protocol 1.
-
Unmodified control protein.
-
DTT (dithiothreitol) and Iodoacetamide (for blocking free cysteines).
-
Trypsin or another suitable protease.
-
LC-MS/MS system.
2. Procedure:
-
Denature, reduce, and alkylate the remaining free cysteines in both the modified and unmodified protein samples.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides.
-
Compare the peptide maps of the modified and unmodified samples to find a peptide with a mass shift corresponding to the adduction of this compound.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of modification.
Visualizations
Caption: Mechanism of covalent protein modification by this compound.
Caption: Workflow for covalent fragment screening and hit validation.
References
Literature review comparing different synthetic methods for Ethyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromopropionate is a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is paramount to ensure high yield, purity, and cost-effectiveness. This guide provides an objective comparison of four distinct synthetic methods for this compound, supported by experimental data and detailed protocols to inform laboratory and process development decisions.
Comparative Performance of Synthetic Methods
The efficiency of different synthetic routes to this compound can be evaluated based on key metrics such as reaction yield and product purity. The following table summarizes the quantitative data reported for the discussed methodologies.
| Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) |
| Hell-Volhard-Zelinsky (HVZ) & Esterification | Propionic Acid | Bromine, PBr₃ (or red P), Ethanol | 82 - 98.1[1][2] | 92.7 - 99.4[2] |
| Direct Bromination & Esterification | Propionic Acid | HBr, H₂O₂ | ~92 | Not specified |
| From 2-bromopropionyl chloride | Propionic Acid | Thionyl chloride, Bromine, Red P, Ethanol | High (not specified)[3] | High (not specified)[3] |
| From L-alanine (Diazotization & Fischer Esterification) | L-alanine | NaNO₂, HBr, Ethanol, p-TsOH, Chloroform | ~79 (crude acid)[4] | Not specified |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis of the target compound. Below are the protocols for the key methods discussed.
Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification
This classical two-step, one-pot method involves the α-bromination of propionic acid followed by in-situ esterification.
Materials:
-
Propionic Acid
-
Thionyl chloride or Phosphorus tribromide (PBr₃)
-
Red Phosphorus (catalytic amount)
-
Bromine
-
Ethanol (anhydrous)
Procedure:
-
Acyl Halide Formation: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add propionic acid (1.0 eq). Slowly add thionyl chloride (1.1 eq) or PBr₃ dropwise at room temperature. Heat the mixture to reflux for 2 hours. Allow the reaction mixture to cool to room temperature.[1]
-
α-Bromination: To the cooled acyl halide mixture, carefully add a catalytic amount of red phosphorus. Gently heat the mixture to 50 °C. Add bromine (1.5 eq) dropwise from the dropping funnel. The addition is exothermic, and the rate of addition should be controlled to maintain a steady reflux. After the addition is complete, heat the mixture to reflux overnight.[1]
-
Esterification: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly pour the reaction mixture into ice-cooled anhydrous ethanol (3.0 eq) with vigorous stirring.[5]
-
Work-up and Purification: The resulting mixture is evaporated under reduced pressure. The residue is washed with water, a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Direct Bromination of Propionic Acid and Subsequent Esterification
This method provides a more direct route to 2-bromopropionic acid, which is then esterified.
Materials:
-
Propionic acid
-
48% aqueous Hydrogen Bromide (HBr)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Bromination: Combine propionic acid, 48% aqueous HBr, and 30% H₂O₂ in a reaction vessel. Maintain the reaction temperature at 40°C and stir for 5 hours.
-
Esterification: To the resulting 2-bromopropionic acid, add ethanol and a catalytic amount of sulfuric acid. The mixture is refluxed until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled and the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by vacuum distillation.
Synthesis from 2-bromopropionyl chloride
This method involves the initial preparation of 2-bromopropionyl chloride, which is then esterified.
Materials:
-
Propionic acid
-
Thionyl chloride
-
Red phosphorus
-
Dry bromine
-
Anhydrous ethanol
Procedure:
-
Acylating Chlorination and Bromination: Propionic acid is reacted with thionyl chloride to form propionyl chloride. This is followed by a reaction with red phosphorus and dry bromine to yield 2-bromopropionyl chloride.[3]
-
Esterification: The crude 2-bromopropionyl chloride is then reacted with anhydrous ethanol.[3]
-
Purification: The final product, this compound, is obtained after filtration and distillation.[3] The work-up involves washing the oil layer with water and sodium hydrogen carbonate solution, followed by vacuum distillation.[3]
Synthesis from L-alanine
This synthetic route utilizes a readily available amino acid as the starting material.
Materials:
-
L-alanine
-
Sodium bromide
-
Hydrobromic acid (47%)
-
Sodium nitrite
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Chloroform
-
Ethanol (95%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
Procedure:
-
Diazotization to 2-Bromopropanoic Acid:
-
In a three-necked flask, dissolve sodium bromide and L-alanine in water. Add hydrobromic acid. Cool the mixture in a freezer.[4]
-
Slowly add an aqueous solution of sodium nitrite while keeping the temperature low.[4]
-
After the reaction, extract the aqueous phase with dichloromethane.[4]
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the DCM by distillation to obtain crude 2-bromopropanoic acid.[4] A crude yield of 79% has been reported for this step.[4]
-
-
Fischer Esterification:
-
To the crude 2-bromopropanoic acid, add chloroform, 95% ethanol, and p-toluenesulfonic acid monohydrate as a catalyst.[4]
-
Set up for reflux with a Clevenger apparatus to remove the water formed during the esterification, driving the reaction to completion.[4]
-
After refluxing for several hours, distill off the chloroform and excess ethanol.[4]
-
The remaining crude this compound can be purified by fractional distillation.[4]
-
Synthetic Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows for each of the described synthetic methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-bromopropionate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl 2-bromopropionate, a versatile reagent, requires careful handling due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. This substance is a flammable liquid and vapor, can cause severe skin burns and eye damage, and is toxic if swallowed.[1][2][3][4] It is also a lachrymator, a substance that irritates the eyes and causes tears.[3][4][5]
Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves
-
Tightly fitting safety goggles and a face shield (8-inch minimum)[2]
-
A lab coat or complete suit protecting against chemicals[2]
Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1][2][6]
Ignition Sources: this compound is flammable.[2][3] Keep the chemical and its waste away from heat, sparks, open flames, and other potential ignition sources.[1][2][4][6] Use non-sparking tools and ensure containers are properly grounded to prevent the buildup of electrostatic charge.[1][6]
Spill and Emergency Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][2][3][6]
-
Containment: Prevent the spill from spreading or entering drains.[1][2][3]
-
Absorption: Contain and collect the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1]
-
Collection: Place the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly.
Do not use a water jet for cleanup.[1] If necessary, use a water spray to cool unopened containers.[1][2]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.[3][4]
-
Waste Identification and Segregation: this compound is classified as a halogenated organic waste. It must be collected separately from non-halogenated waste to facilitate proper treatment, which is typically high-temperature incineration.[7] Do not mix with other waste.[1]
-
Container Management:
-
Use Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
Proper Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound."
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[1][2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]
-
-
Storage: Store the hazardous waste in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[1][2][6]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1][2][8] The disposal must be in accordance with local, national, and international regulations.[1]
-
Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and empty containers as unused product.[1][2] Handle uncleaned containers with the same precautions as the product itself.[1]
Summary of Handling and Disposal Information
| Parameter | Guideline | Citations |
| Primary Disposal Method | Licensed professional waste disposal company | [1][2][8] |
| Waste Classification | Halogenated Organic Waste | [7] |
| Spill Containment | Non-combustible absorbent material (sand, earth, vermiculite) | [1] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, face shield, lab coat | [1][2] |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly closed container | [1][2] |
| Prohibited Actions | Do not dispose down the drain; Do not mix with other waste | [1][3] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2-Bromopropanoic acid ethyl ester(535-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Waste Management - Department of Chemistry [mn.uio.no]
- 8. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling Ethyl 2-bromopropionate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-bromopropionate. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 535-11-5
-
Molecular Formula: C₅H₉BrO₂
Hazard Summary: this compound is a flammable liquid and vapor that is toxic if swallowed and causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][5] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a complete protective suit.[1] Flame-retardant antistatic protective clothing is recommended.[1] | Prevents skin contact which can lead to severe burns.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill response, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5][6] | Protects against inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, with adequate ventilation.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3][5]
-
Remove all sources of ignition, including open flames, sparks, and hot surfaces.[3][5][7] Use only non-sparking tools.[2][3][4]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When transferring the liquid, pour carefully to minimize splashing.
-
Keep the container tightly closed when not in use.[1][2][3][5][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][3][5][8] The substance is light-sensitive.[1][4][5]
-
Keep away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[4]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately take off all contaminated clothing.[1][5] Wash off with soap and plenty of water.[1][4][5] Seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][5] If not breathing, give artificial respiration.[1][4][5] Seek immediate medical attention.[1][5] |
| Ingestion | Rinse mouth with water.[1][4][5] Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[1][5] Call a poison center or doctor immediately.[2][5] |
Spill and Disposal Plan
1. Spill Response:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[5]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
2. Waste Disposal:
-
Dispose of the waste material through a licensed waste disposal company.[1][5]
-
Do not mix with other waste.[5]
-
Leave the chemical in its original container if possible.[5]
-
Contaminated packaging should be disposed of as unused product.[1][5]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Caption: Workflow for handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound - Shandong Biotech [shandongbiotech.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-溴丙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. guidechem.com [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
